2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFGKKSPAGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Foreword: The Emergence of Diazaspiro[3.5]nonanes in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and provide unique vectors for substituent placement, thereby enabling more precise interactions with biological targets.[1] Among these, the 2,7-diazaspiro[3.5]nonane framework has emerged as a privileged scaffold. Its inherent structural constraints and the presence of two modifiable nitrogen atoms make it an attractive building block for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one, a versatile intermediate for further chemical elaboration. The strategic placement of a benzyl group on one of the nitrogen atoms and the presence of a lactam functionality offer a rich platform for combinatorial library synthesis and the exploration of structure-activity relationships (SAR) in various therapeutic areas.
Section 1: Strategic Importance and Applications
The 2-benzyl-2,7-diazaspiro[3.5]nonane moiety has been identified as a critical component in the development of novel therapeutics, most notably in the field of infectious diseases. Recent research has highlighted its role in the design of potent benzothiazinone-based inhibitors of Mycobacterium tuberculosis.[2] These compounds target the essential enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. The incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been shown to enhance the antimycobacterial activity of these inhibitors, suggesting that the unique conformational properties of this spirocyclic system contribute to improved target engagement.[2] Beyond infectious diseases, diazaspirocycles are being explored as bioisosteres for more traditional heterocyclic motifs in a range of drug discovery programs, from oncology to neuroscience.[3]
Section 2: Synthesis of this compound: A Plausible Synthetic Approach
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established procedures for the synthesis of related diazaspirocycles and spiro-β-lactams. Researchers should consider this a foundational method that may require optimization for specific laboratory conditions and reagent batches.
Step 1: Synthesis of 1-Benzyl-4-(benzylideneamino)piperidine
-
To a solution of 1-benzylpiperidin-4-amine (1.0 eq.) in a suitable aprotic solvent such as toluene or dichloromethane, add benzaldehyde (1.05 eq.).
-
Add a catalytic amount of a dehydrating agent, such as a few drops of acetic acid or a small quantity of magnesium sulfate.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: In situ Generation of Ketene and [2+2] Cycloaddition
-
In a separate flask, dissolve chloroacetyl chloride (1.2 eq.) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
To this cooled solution, add a solution of the imine from Step 1 (1.0 eq.) in the same solvent.
-
Slowly add a solution of a tertiary amine base, such as triethylamine (2.5 eq.), dropwise to the reaction mixture. This will generate the ketene in situ.
-
The reaction is stirred at 0°C and allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Benzyl-7-benzyl-2,7-diazaspiro[3.5]nonan-1-one.
Step 3: Selective Debenzylation
-
The dibenzylated product from Step 2 is dissolved in a suitable solvent, such as ethanol or methanol.
-
To this solution, add a palladium-based catalyst, such as 10% palladium on carbon (Pd/C).
-
The reaction mixture is subjected to hydrogenolysis using a hydrogen balloon or a Parr hydrogenator. The reaction progress is monitored by TLC. The less sterically hindered benzyl group at the 7-position is expected to be cleaved preferentially.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the target compound, this compound.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Section 3: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from various analytical techniques. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons (benzyl): ~7.2-7.4 ppm (m, 5H); Benzyl CH₂: ~4.5 ppm (s, 2H); Piperidine ring protons: ~2.5-3.5 ppm (m); Azetidinone ring protons: ~3.0-3.8 ppm (m). | The chemical shifts are consistent with a benzylic group and protons on saturated heterocyclic rings. The benzylic protons may appear as a singlet or a pair of doublets (AB quartet) depending on the conformational rigidity and the proximity to the spiro center. |
| ¹³C NMR | Carbonyl (C=O): ~170-175 ppm; Aromatic carbons: ~127-138 ppm; Spiro carbon: ~60-70 ppm; Benzyl CH₂: ~50-55 ppm; Piperidine and azetidinone carbons: ~40-60 ppm. | The chemical shifts are characteristic of the functional groups present in the molecule. The carbonyl carbon of the β-lactam is a key diagnostic signal. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺: ~245.1654 | The calculated exact mass for C₁₅H₂₀N₂O is 244.1576. The protonated molecule is the expected primary ion in electrospray ionization. |
| Infrared (IR) | Strong C=O stretch: ~1730-1760 cm⁻¹; C-N stretch: ~1100-1300 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2800-3000 cm⁻¹. | The high-frequency carbonyl absorption is a hallmark of the strained four-membered β-lactam ring. |
Section 4: Future Directions and Conclusion
The synthesis and characterization of this compound provide a gateway to a diverse array of novel chemical entities. The remaining secondary amine in the piperidine ring serves as a handle for further functionalization, allowing for the introduction of various substituents to explore SAR. The lactam ring itself can be subjected to ring-opening reactions to generate unique amino acid derivatives. The continued exploration of this and related diazaspirocyclic scaffolds holds significant promise for the discovery of next-generation therapeutics. This guide provides a foundational framework for researchers to synthesize and characterize this valuable building block, enabling its application in a wide range of drug discovery and development programs.
References
- Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- De Kimpe, N., et al. (2009). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Taggi, A. E., et al. (2002). The Development of the First Catalyzed Reaction of Ketenes and Imines: Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635.
- Singh, G. S., & D'hooghe, M. (2014). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
- Palomo, C., et al. (2004). The Staudinger Reaction: A Story of a Century.
- Staudinger, H. (1920). Über die Konstitution des Kautschuks. Berichte der deutschen chemischen Gesellschaft (A and B Series), 53(6), 1073-1085.
- Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- Li, X., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 68(24), 26311-26327.
-
PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1-(7-Benzyl-2,7-diazaspiro[3.5]nonan-2-yl)ethanone. Retrieved from [Link]
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ResearchGate. (2022). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl methyl ketone. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Johansson, M., et al. (2016). Discovery of a Potent, Selective, and Orally Bioavailable MCHr1 Antagonist. ACS Medicinal Chemistry Letters, 7(5), 503–508.
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Tleli, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(13), 5064.
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A Technical Guide to the Physicochemical Properties of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Introduction
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a unique spirocyclic compound that has garnered interest within the medicinal chemistry landscape. Its rigid three-dimensional structure makes it a valuable scaffold in the design of novel therapeutic agents.[1] Notably, derivatives of the 2-benzyl-2,7-diazaspiro[3.5]nonane core have shown promise as potent antitubercular agents, highlighting the significance of this molecular framework in drug discovery.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to effectively advance this compound from discovery through to formulation and preclinical evaluation. This document will delve into the known properties, present standardized protocols for experimental determination of key parameters, and discuss the implications of these properties for its application in pharmaceutical sciences.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while some basic identifiers are established, many of the physicochemical parameters are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O | Echemi[3] |
| Molecular Weight | 230.31 g/mol | Echemi[3], Sigma-Aldrich[4] |
| CAS Number | 155600-90-1 | Echemi[3] |
| InChI Key | RXJFGKKSPAGPCK-UHFFFAOYSA-N | Echemi[3], Sigma-Aldrich[4] |
| Appearance | (Not specified, likely a solid) | N/A |
| pKa | (Predicted values vary, experimental determination required) | N/A |
| LogP | (Predicted values vary, experimental determination required) | N/A |
| Aqueous Solubility | (Predicted to be low, experimental determination required) | N/A |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific rigor and reproducibility of data, the following standardized experimental protocols are recommended for the comprehensive physicochemical characterization of this compound.
Determination of Aqueous Solubility (Thermodynamic Solubility)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5] The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing purified water (or relevant buffer systems, e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of µg/mL or µM.
Determination of the Acid Dissociation Constant (pKa)
Rationale: The pKa value dictates the ionization state of a compound at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for pKa determination.
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation, especially for multiprotic compounds.
Determination of the Partition Coefficient (LogP)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.[5] The shake-flask method is the traditional approach.
Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase to create a biphasic system with a defined volume ratio.
-
Equilibration: Agitate the mixture vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for complete phase separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Stability Assessment
Rationale: Understanding the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.[5]
Protocol:
-
Solution Preparation: Prepare solutions of this compound in different aqueous buffers (e.g., pH 2, 7.4, and 9) and store them at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each condition.
Experimental Workflow and Data Integration
The characterization of this compound should follow a logical progression to ensure that the data generated is both comprehensive and informative for drug development decisions.
Figure 1: A representative experimental workflow for the physicochemical characterization of this compound.
Significance of Physicochemical Properties in Drug Development
The physicochemical properties of this compound are not merely academic data points; they are critical indicators of its potential as a drug candidate.
-
Solubility and Permeability: The interplay between aqueous solubility and lipophilicity (LogP) is a primary determinant of a drug's absorption. For oral administration, a compound must dissolve in the gastrointestinal fluids and then permeate the gut wall to enter systemic circulation. The pKa will influence solubility in the varying pH environments of the digestive tract.
-
Formulation and Delivery: Poor aqueous solubility can pose significant challenges for developing both oral and parenteral formulations. Knowledge of the solubility and stability of this compound is essential for selecting appropriate excipients and a suitable delivery system.
-
Pharmacokinetics and ADME: Physicochemical properties are foundational to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] For instance, high lipophilicity can lead to increased metabolic turnover and potential off-target toxicities.
-
Structure-Activity Relationship (SAR): In the context of its promising antimycobacterial activity, understanding how modifications to the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold affect its physicochemical properties is crucial for optimizing potency, selectivity, and pharmacokinetic parameters.[2]
Conclusion
This compound represents a molecule of significant interest for the development of new therapeutics. While foundational data on this compound is emerging, a thorough experimental characterization of its physicochemical properties is a critical next step. The standardized protocols and workflow outlined in this guide provide a robust framework for researchers to generate the high-quality, reproducible data necessary to unlock the full therapeutic potential of this promising spirocyclic scaffold. A comprehensive understanding of its solubility, pKa, lipophilicity, and stability will empower informed decision-making in lead optimization, formulation development, and the overall advancement of this compound-based drug discovery programs.
References
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- PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 68(24), 26311-26327.
- Echemi. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one, 2-(phenylMethyl)-.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). 2-Benzyl-2,7-diazaspiro[3.5]nonane.
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Spectroscopic Characterization of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one. This molecule, featuring a unique spirocyclic lactam framework, is of significant interest to researchers in medicinal chemistry and drug discovery due to its structural rigidity and potential as a scaffold for developing new therapeutic agents. While specific experimental data for this exact molecule is not yet widely published, this guide will provide a robust predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a valuable resource for scientists engaged in the synthesis and characterization of related compounds.
Molecular Structure and an Overview of its Spectroscopic Significance
This compound possesses a complex three-dimensional architecture, incorporating a benzyl group, a lactam functionality within a four-membered ring, and a six-membered piperidine ring, all centered around a spiro carbon. This intricate arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and the elucidation of its chemical behavior. The strategic application of NMR, IR, and MS is therefore indispensable for confirming its synthesis and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR, supplemented by two-dimensional techniques such as COSY and HSQC, would provide a complete assignment of all proton and carbon signals.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would exhibit distinct signals corresponding to the various proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.20 - 7.40 | multiplet | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |
| 4.50 | singlet | 2H | Ph-CH ₂-N | Methylene protons of the benzyl group, adjacent to a nitrogen atom. |
| 3.20 - 3.40 | multiplet | 4H | CH ₂-N-CH ₂ (piperidine ring) | Methylene protons adjacent to the nitrogen in the piperidine ring. |
| 2.80 | singlet | 2H | N-CH ₂-C=O | Methylene protons of the azetidinone ring, adjacent to the carbonyl group. |
| 2.50 | broad singlet | 1H | N-H | Amine proton of the piperidine ring. May be exchangeable with D₂O. |
| 1.80 - 2.00 | multiplet | 4H | C-CH ₂-C (piperidine ring) | Methylene protons of the piperidine ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 170.0 | C =O | Carbonyl carbon of the lactam. |
| 138.0 | Ar-C (quaternary) | Quaternary carbon of the phenyl ring attached to the methylene group. |
| 129.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| 128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| 127.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| 60.0 | Spiro C | The spirocyclic quaternary carbon. |
| 55.0 | Ph-C H₂-N | Methylene carbon of the benzyl group. |
| 50.0 | N-C H₂-C=O | Methylene carbon of the azetidinone ring. |
| 45.0 | C H₂-N-C H₂ (piperidine ring) | Methylene carbons adjacent to the nitrogen in the piperidine ring. |
| 30.0 | C-C H₂-C (piperidine ring) | Methylene carbons of the piperidine ring. |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.[2]
-
¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
2D NMR (COSY & HSQC) : To confirm assignments, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to identify one-bond proton-carbon correlations.[3]
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to the lactam carbonyl, N-H, C-H, and aromatic C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Medium, sharp | N-H stretch | Secondary amine in the piperidine ring. |
| 3000 - 3100 | Medium | Aromatic C-H stretch | C-H bonds of the phenyl ring. |
| 2850 - 2960 | Medium | Aliphatic C-H stretch | C-H bonds of the spirocyclic framework and benzyl methylene group. |
| ~1740 | Strong, sharp | C=O stretch (lactam) | Carbonyl group in a strained four-membered ring (β-lactam). |
| 1600, 1495, 1450 | Medium to weak | C=C stretch | Aromatic ring stretching vibrations. |
| 1100 - 1300 | Medium | C-N stretch | C-N bonds in the lactam and piperidine rings. |
The position of the lactam carbonyl stretch at a relatively high wavenumber (~1740 cm⁻¹) is characteristic of a β-lactam, where ring strain increases the frequency of the C=O vibration compared to larger, less strained lactams or acyclic amides.[4][5][6][7]
Experimental Protocol for IR Data Acquisition
For a solid sample, a common and straightforward method is the use of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum
-
Molecular Formula : C₁₄H₁₈N₂O
-
Molecular Weight : 230.31 g/mol
-
Expected [M+H]⁺ ion : m/z = 231.15
Predicted Fragmentation Pathway
Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecular ion is expected to fragment in a predictable manner. The most likely fragmentation pathways involve cleavages alpha to the nitrogen atoms and the loss of small, stable neutral molecules.
A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z = 91) or a protonated 2,7-diazaspiro[3.5]nonan-1-one fragment. Another likely fragmentation is the retro-synthetic cleavage of the four-membered ring.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.[9]
-
Ionization : Introduce the sample solution into an electrospray ionization source. ESI is a soft ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion.[10][11][12][13]
-
Mass Analysis : Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, to obtain a high-resolution mass spectrum.
-
Tandem MS (MS/MS) : For structural confirmation, perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[9]
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unequivocal structural confirmation. This technical guide provides a detailed predictive framework for the expected spectroscopic data and outlines robust experimental protocols for their acquisition. The unique structural features of this spirocyclic lactam are expected to give rise to a distinct and interpretable set of spectroscopic data. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related novel heterocyclic compounds, facilitating their efforts in the development of new chemical entities with potential therapeutic applications.
References
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Wu, J., Ma, C., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link][14]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][4]
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Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link][6]
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Kotha, S., et al. (2015). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. ResearchGate. [Link][17]
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Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link][10]
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Crystal structure analysis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Diazaspiro[3.5]nonan-1-one Analog
A Note on the Subject Compound: Publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), do not currently contain an entry for the crystal structure of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one.[1][2] However, a detailed crystallographic study has been published for the closely related analog, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one .[3] This guide will therefore focus on the crystal structure analysis of this [4.4] spirocyclic system as a representative case study. The methodologies and principles described herein are directly applicable to the analysis of the originally requested [3.5] compound, should a suitable crystal be obtained.
The 2,7-diazaspiro[3.5]nonane scaffold is a significant structural motif in medicinal chemistry, notably in the development of novel antitubercular agents.[4][5] A thorough understanding of the three-dimensional structure of these molecules through X-ray crystallography is crucial for rational drug design and for understanding structure-activity relationships (SAR).[6][7]
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
The title compound, C₁₄H₁₈N₂O, was synthesized from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[3] The synthesis involved a reduction reaction using Raney Nickel in a methanol solvent under a hydrogen atmosphere (50 psi) at room temperature.[3]
Crystallization Protocol
High-quality, colorless block-shaped crystals of the compound were obtained through slow evaporation from an ethanol solution at room temperature.[3] The process of crystallization aims to bring a concentrated solution of the molecule to a state of minimum solubility slowly, allowing for the formation of a well-ordered crystalline lattice.[7]
Experimental Protocol: Slow Evaporation Crystallization
-
Preparation of a Saturated Solution: Dissolve the purified 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one powder in a minimal amount of ethanol at room temperature to create a nearly saturated solution. Gentle warming can be employed to increase solubility, followed by cooling to room temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vessel over several days. Once crystals of suitable size (in this case, 0.21 × 0.18 × 0.17 mm) have formed, carefully harvest them using a nylon loop.[3]
X-ray Diffraction Data Collection
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[6][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one was collected using a Rigaku MM007-HF CCD diffractometer with Mo Kα radiation at a temperature of 173 K.[3]
Data Collection Workflow Diagram
Caption: Workflow for X-ray diffraction data collection.
Table 1: Crystal Data and Structure Refinement Details [3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈N₂O |
| Formula Weight | 230.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a, b, c (Å) | 9.630 (2), 8.4322 (18), 29.848 (7) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2423.8 (9) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 9156 |
| Independent Reflections | 2761 |
| R(int) | 0.046 |
| Final R indices [I>2σ(I)] | R₁ = 0.059, wR₂ = 0.120 |
| Goodness-of-fit (S) | 1.16 |
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a model of the molecule's atomic arrangement.
Structure Solution and Refinement Workflow
Caption: The process from raw data to a validated crystal structure.
The structure was solved using the SHELXS97 program and refined with SHELXL97.[3] The refinement process minimizes the difference between the observed and calculated structure factors. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3]
Analysis of the Crystal Structure
The refined crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one reveals several key features:
-
Conformation: Both of the five-membered rings in the spiro system adopt an envelope conformation.[3]
-
Dihedral Angle: The planes of the two rings are nearly perpendicular, with a dihedral angle of 80.46 (8)°.[3]
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming chains that propagate along the[5] direction.[3] This type of interaction is common in crystal engineering and influences the physical properties of the solid.
Table 2: Hydrogen-Bond Geometry (Å, °) [3]
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N3—H3···O1ⁱ | 0.88 | 2.14 | 2.9839 (19) | 160 |
| Symmetry code: (i) x, y+1, z |
Conclusion
This guide has detailed the process of determining the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, a close analog of the target compound. The workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis, provides a comprehensive blueprint for researchers in drug development. The resulting three-dimensional structural information, including conformational details and intermolecular interactions, is invaluable for understanding the properties of this important class of diazaspiro compounds and for guiding the design of new, more potent therapeutic agents.
References
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- Journal of Medicinal Chemistry. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed.
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Biological activity of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Derivatives
Abstract
The 2,7-diazaspiro[3.5]nonan-1-one scaffold represents a significant area of interest in modern medicinal chemistry. Its inherent three-dimensional, sp³-rich structure provides a rigid framework that is increasingly leveraged to improve potency, selectivity, and physicochemical properties of therapeutic candidates.[1][2] This guide focuses on the burgeoning biological activities of a specific subclass: this compound derivatives. We will explore their synthesis and delve into two critical areas of therapeutic application where they have shown remarkable promise: as broad-spectrum antimycobacterial agents and as covalent inhibitors of the oncogenic KRAS G12C protein. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols required for their evaluation, tailored for researchers, scientists, and drug development professionals.
The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure
Spirocyclic systems, where two rings share a single atom, have gained prominence in drug discovery for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[3] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. The 2,7-diazaspiro[3.5]nonane core, in particular, has been identified as a versatile building block, serving as a precursor for novel antitubercular agents and as a scaffold for ligands targeting sigma receptors.[4] The introduction of a benzyl group at the 2-position and a ketone at the 1-position creates a class of derivatives with diverse and potent biological activities.
Synthesis of the Core Scaffold
The synthesis of 2-substituted-2,7-diazaspiro[3.5]nonane derivatives is often achieved through a multi-step process starting from a protected diazaspiro core. A common and effective method for introducing the benzyl moiety is through reductive amination.
Representative Synthetic Workflow
The general strategy involves the reaction of N-Boc-2,7-diazaspiro[3.5]nonane with a selected benzaldehyde derivative. This is followed by deprotection of the Boc group to yield the desired secondary amine, which can then be further functionalized.[1][5]
Caption: General workflow for the synthesis of the 2-benzyl-2,7-diazaspiro[3.5]nonane core.
Antimycobacterial Activity: Targeting DprE1
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains. A critical enzyme in the Mycobacterium tuberculosis (MTB) cell wall biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), has been validated as a prime target for novel antitubercular drugs.[4]
Mechanism of Action
Benzothiazinone (BTZ) derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have demonstrated potent activity against both drug-sensitive and MDR-MTB strains.[6] Their mechanism hinges on the inhibition of DprE1. DprE1 is a flavoenzyme that catalyzes a key epimerization step required for the synthesis of arabinan, an essential component of the mycobacterial cell wall.[4]
A significant breakthrough was the discovery that these compounds are also effective against nontuberculous mycobacteria (NTM), a feat not achieved by earlier BTZ inhibitors like PBTZ169. This is due to a Cys387Ala mutation in the NTM DprE1 target. The 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives overcome this by establishing a stable electrostatic interaction with a highly conserved aspartate residue (Asp326 in M. abscessus DprE1), underpinning their broad-spectrum activity.[7][8]
Caption: Inhibition of the DprE1-mediated step in mycobacterial cell wall synthesis.
Potency and Structure-Activity Relationship (SAR)
Optimization of this scaffold has led to the identification of highly potent compounds. The lead compound, B2 , showed excellent activity, and its R-enantiomer, B2-1 , was found to be the more active form.[7][8]
| Compound | M. tuberculosis H37Rv MIC (μg/mL) | M. abscessus 19977 MIC (μg/mL) |
| B2 | < 0.01 | 0.0625 |
| PBTZ169 | < 0.1 | > 32 |
Data sourced from J. Med. Chem. 2025, 68, 24, 26311–26327.[7]
The SAR studies indicate that the 2,7-diazaspiro[3.5]nonane moiety is optimal for maintaining biological activity. Modifications to this core generally result in a significant loss of potency.[5]
Anticancer Activity: Covalent Inhibition of KRAS G12C
The RAS family of small GTPases are central regulators of cell growth, proliferation, and survival.[9] Mutations in RAS genes are among the most common drivers of human cancers, with the KRAS G12C mutation being particularly prevalent. For decades, RAS was considered "undruggable." The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has been a landmark achievement in oncology.
Mechanism of Action
Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent, covalent inhibitors of KRAS G12C. These molecules bind to the inactive, GDP-bound state of KRAS G12C. The key interaction occurs in a region known as the switch-II pocket. The acryloyl amine moiety of the inhibitor forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue, locking the oncoprotein in an inactive state and preventing downstream signaling.
This inhibition blocks the aberrant activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is a primary driver of cell proliferation in KRAS-mutant cancers.[10][11]
Caption: Inhibition of the oncogenic KRAS G12C signaling cascade.
In Vitro and In Vivo Efficacy
Structural optimization has led to the development of compound 7b , which demonstrates high potency and favorable metabolic stability. Critically, this compound showed a dose-dependent anti-tumor effect in a xenograft mouse model, validating the therapeutic potential of this chemical series.[10]
| Compound | KRAS G12C Binding IC₅₀ (nM) | H1373 Cell Proliferation IC₅₀ (nM) |
| 7b | 4.9 | 2.6 |
Data sourced from Bioorg. Med. Chem. 2022, 71, 116949.[10]
Key Experimental Protocols
The evaluation of these derivatives requires a suite of robust biochemical and cell-based assays. The following sections provide detailed, step-by-step methodologies for core experiments.
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the inhibition of DprE1 by monitoring the reduction of a reporter molecule, resazurin, which is linked to the enzyme's catalytic cycle.[12]
Caption: Workflow for the fluorometric DprE1 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂).
-
Reaction Mixture: In a 384-well plate, add the DprE1 enzyme, assay buffer, and the test compound.
-
Initiate Reaction: Add the substrate (e.g., Farnesyl-phosphoryl-β-D-ribose, FPR) to initiate the reaction. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add resazurin solution to each well. Incubate for an additional 30 minutes at 37°C.
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
KRAS G12C Covalent Binding Assay (Mass Spectrometry)
This assay directly measures the rate of covalent bond formation between the inhibitor and the KRAS G12C protein.[13]
Caption: Workflow for determining the rate of covalent inhibition of KRAS G12C.
Protocol:
-
Reagent Preparation: Prepare a solution of purified, GDP-loaded KRAS G12C protein in a suitable buffer. Prepare serial dilutions of the test compound.
-
Kinetic Reaction: At time zero, mix the KRAS G12C protein with the test compound at various concentrations.
-
Time Points: At designated time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it (e.g., by adding formic acid).
-
LC-MS Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The MS will detect both the unmodified protein and the protein-inhibitor covalent adduct, which are separated by mass.
-
Data Analysis: Quantify the peak areas for the unmodified and adducted protein at each time point.
-
Calculation: Plot the fraction of adducted protein over time for each inhibitor concentration. From these kinetic data, calculate the rate of inactivation (kinact) and the inhibition constant (KI).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).
-
Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Indicator Addition: Add a viability indicator, such as resazurin, to each well.
-
Second Incubation: Re-incubate the plate for 24-48 hours.
-
Reading: Visually assess the results. Viable bacteria will reduce the blue resazurin to pink resorufin. The MIC is the lowest compound concentration that prevents this color change (i.e., remains blue).
Conclusion and Future Perspectives
The this compound scaffold has emerged as a remarkably versatile and powerful core in modern drug discovery. Derivatives have demonstrated exceptional potency against two of the most challenging adversaries in human health: multidrug-resistant mycobacteria and the oncogenic KRAS G12C protein. The success of this scaffold lies in its rigid, three-dimensional structure, which enables precise interactions with complex biological targets.
Future research should focus on several key areas:
-
Selectivity Profiling: Comprehensive screening against a panel of kinases and other cellular targets is necessary to ensure the selectivity of the KRAS G12C inhibitors and to de-risk potential off-target toxicities.
-
Pharmacokinetic Optimization: Further medicinal chemistry efforts can optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds to improve oral bioavailability and in vivo half-life.
-
Exploration of New Targets: Given the scaffold's demonstrated utility, it should be explored for activity against other challenging therapeutic targets where its unique structural features may provide an advantage.
References
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
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Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. (2022). Cancers, 14(20), 5093. [Link]
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The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with - American Chemical Society. (2025). ACS Publications. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 117368. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Publications. [Link]
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Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. (2020). European Journal of Medicinal Chemistry, 200, 112409. [Link]
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Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2016). ACS Chemical Biology, 11(12), 3393–3401. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives
Foreword: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. In recent years, there has been a significant surge in the exploration of spirocyclic scaffolds, which are unique three-dimensional structures where two rings are fused at a single atom.[1][2] This architectural feature imparts a high degree of conformational rigidity and three-dimensionality, offering distinct advantages in drug design. The 2,7-diazaspiro[3.5]nonane core, a prominent example of such a scaffold, has garnered considerable attention due to its versatility and its presence in a variety of biologically active compounds.[1][3] This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by derivatives of the 2,7-diazaspiro[3.5]nonan-1-one scaffold, offering insights for researchers, scientists, and drug development professionals.
The 2,7-Diazaspiro[3.5]nonane Core: A Privileged Scaffold
The 2,7-diazaspiro[3.5]nonane moiety is considered a "privileged" scaffold in medicinal chemistry. Its rigid, non-planar structure allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets.[1][3] This can lead to improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible, linear molecules. The inherent three-dimensionality of spirocycles can also enhance solubility and reduce the entropic penalty upon binding to a target protein.[1] The versatility of this scaffold is demonstrated by its successful incorporation into compounds targeting a wide range of diseases, from infectious diseases to cancer and neurological disorders.
Diverse Mechanisms of Action: A Multi-Target Scaffold
The true power of the 2,7-diazaspiro[3.5]nonane scaffold lies in its ability to serve as a foundational structure for compounds with diverse mechanisms of action. By strategically modifying the substituents on the core ring system, medicinal chemists can direct the resulting molecules to interact with a variety of biological targets. This guide will delve into three distinct and well-documented mechanisms of action for derivatives of this scaffold.
Covalent Inhibition of KRAS G12C: A Breakthrough in Cancer Therapy
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key signaling protein that, when mutated, is a driver of numerous human cancers.[4] The G12C mutation, in which a glycine residue is replaced by a cysteine, has been a particularly challenging target for drug development. However, the discovery of covalent inhibitors that specifically target this mutant cysteine has revolutionized the treatment of KRAS G12C-driven cancers.
A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and selective covalent inhibitors of KRAS G12C.[4] The mechanism of action of these compounds involves the acryloyl amine moiety, which acts as a Michael acceptor, forming an irreversible covalent bond with the thiol group of the mutated cysteine residue at position 12 of the KRAS protein.[4] This covalent modification locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[4]
Experimental Workflow: Characterization of Covalent KRAS G12C Inhibitors
Caption: Workflow for the preclinical evaluation of covalent KRAS G12C inhibitors.
Protocol: Intact Protein Mass Spectrometry to Confirm Covalent Modification
-
Incubation: Incubate recombinant KRAS G12C protein with the 2,7-diazaspiro[3.5]nonane derivative at a specific molar ratio (e.g., 1:1 or 1:5) for a defined period (e.g., 1-2 hours) at room temperature.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip or a similar desalting column to remove unbound inhibitor and buffer components.
-
Mass Spectrometry Analysis: Analyze the desalted sample by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent adduction.
Inhibition of DprE1: A Novel Approach to Combat Tuberculosis
Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive drug target.[5]
Novel 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have been discovered as potent inhibitors of DprE1.[5] These compounds exhibit broad-spectrum antimycobacterial activity, including against nontuberculous mycobacteria (NTM) which are often resistant to traditional therapies.[5] Mechanistic studies have revealed that these inhibitors establish a stable electrostatic interaction with a highly conserved aspartate residue (Asp326) in the active site of DprE1 from M. abscessus.[5] This interaction is crucial for their broad-spectrum activity.
Signaling Pathway: DprE1 Inhibition and Cell Wall Disruption
Caption: Inhibition of DprE1 disrupts mycobacterial cell wall synthesis.
Protocol: DprE1 Enzyme Inhibition Assay
-
Assay Principle: A fluorescence-based assay can be used to measure the activity of DprE1. A common method involves a coupled enzyme system where the product of the DprE1 reaction is further processed to generate a fluorescent signal.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the necessary cofactors in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the 2,7-diazaspiro[3.5]nonane derivative to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Signal Detection: Add the components of the coupled enzyme system and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Modulation of Sigma Receptors: Targeting Neurological Disorders
Sigma receptors (S1R and S2R) are a unique class of intracellular proteins that are implicated in a variety of neurological processes, including pain perception, neuroprotection, and mood regulation.[3] As such, they represent promising therapeutic targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The 2,7-diazaspiro[3.5]nonane core has been identified as a privileged scaffold for the development of potent and selective sigma receptor ligands.[3]
The mechanism of action of these compounds depends on their specific structural features, which dictate whether they act as agonists or antagonists at the sigma-1 receptor.[3] This differential activity allows for the fine-tuning of their pharmacological effects. For example, sigma-1 receptor agonists may promote neuroprotection, while antagonists could be beneficial in the treatment of neuropathic pain.
Logical Relationship: Sigma Receptor Ligand Development
Caption: SAR studies on the 2,7-diazaspiro[3.5]nonane scaffold yield sigma receptor agonists and antagonists.
Protocol: Radioligand Binding Assay for Sigma Receptor Affinity
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue source known to express the target sigma receptor (e.g., guinea pig brain for S1R).
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-(+)-pentazocine for S1R).
-
Competition Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the 2,7-diazaspiro[3.5]nonane derivative).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
Quantitative Data Summary
| Compound Class | Target | Mechanism of Action | Potency | Reference |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | KRAS G12C | Covalent Inhibition | Potent in vitro inhibitory activity | [4] |
| 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones | DprE1 | Electrostatic Interaction | MIC: < 0.01 µg/mL (MTB) | [5] |
| 2,7-diazaspiro[3.5]nonane derivatives | Sigma Receptors (S1R/S2R) | Agonism/Antagonism | Nanomolar binding affinity | [3] |
Future Directions and Conclusion
The 2,7-diazaspiro[3.5]nonan-1-one scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The ability of this core structure to be adapted to target diverse and important biological targets underscores its potential for the development of new therapeutics. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other disease areas. The in-depth understanding of their mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.
References
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- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed.
- 2-Benzyl-2,7-diazaspiro[3.5]nonane | Research Chemical. Benchchem.
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
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In Silico Modeling and Docking Studies of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one: A Technical Guide
This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one, a scaffold of significant interest in contemporary medicinal chemistry. As researchers and drug development professionals, our aim is to leverage computational tools to elucidate potential biological targets and understand the molecular interactions that drive therapeutic activity. This document will navigate through the theoretical underpinnings and practical methodologies for conducting robust in silico analyses of this promising compound.
Introduction: The Therapeutic Potential of the 2,7-Diazaspiro[3.5]nonane Scaffold
The 2,7-diazaspiro[3.5]nonane core is a key structural motif in medicinal chemistry, recognized for its rigid, three-dimensional architecture that is conducive to the development of novel bioactive molecules.[1] Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas. Notably, compounds incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have emerged as potent antitubercular agents, targeting the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] Furthermore, the related 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one has been identified as a covalent inhibitor of the oncogenic KRAS G12C mutant protein.
Given the established biological activities of closely related analogs, this guide will focus on the in silico evaluation of this compound against two high-value therapeutic targets: Mycobacterium tuberculosis DprE1 and human KRAS G12C.
Theoretical Framework: The Rationale Behind In Silico Approaches
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] The primary goal of molecular docking is to simulate the molecular recognition process, providing insights into the binding affinity and the non-covalent interactions that stabilize the complex.[4][5] This process is governed by two key components: a search algorithm that generates a multitude of possible ligand conformations and orientations within the receptor's binding site, and a scoring function that estimates the binding free energy for each of these poses.[6]
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time.[7][8][9] By simulating the atomic motions of the system, MD can be used to assess the stability of the docked pose, refine the binding mode, and provide a more accurate estimation of the binding free energy.[10][11]
Experimental Workflow: A Step-by-Step Guide
The in silico analysis of this compound involves a systematic workflow, from target selection and preparation to docking, and post-docking analysis.
Caption: Overall workflow for in silico analysis.
Target Selection and Rationale
Based on the literature, two compelling targets for this study are:
-
Mycobacterium tuberculosis DprE1: A crucial enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive target for novel anti-tuberculosis drugs.[2]
-
Human KRAS G12C: A prevalent oncogenic mutant protein, for which the development of effective inhibitors is a major goal in cancer therapy.
For the purpose of this guide, we will proceed with M. tuberculosis DprE1 as the primary target.
Protein Preparation Protocol
The quality of the initial protein structure is paramount for obtaining reliable docking results. The following protocol outlines the steps for preparing the DprE1 protein structure.
Protocol 1: DprE1 Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of M. tuberculosis DprE1 in complex with a non-covalent inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4P8C , which has a resolution of 1.95 Å.[12][13]
-
Initial Inspection and Cleaning:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure that the docking algorithm is not influenced by extraneous molecules.[14]
-
If the biological unit is a multimer, retain only the chain that contains the active site of interest.
-
-
Protonation and Addition of Hydrogens:
-
Add hydrogen atoms to the protein structure, as they are typically absent in crystallographic models. This step is critical for accurate modeling of hydrogen bonding interactions.
-
Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH.
-
-
Energy Minimization:
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
-
-
File Format Conversion:
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.
-
Ligand Preparation Protocol
Accurate representation of the ligand is equally critical for a successful docking study.
Protocol 2: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated from its 2D structure using software like ChemDraw or MarvinSketch.
-
Energy Minimization:
-
Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation before docking.
-
-
Torsion Angle Definition:
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
-
File Format Conversion:
-
Save the prepared ligand in the PDBQT file format for use with AutoDock Vina.
-
Caption: Preparation workflow for protein and ligand.
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and robust open-source program for molecular docking.[15][16] It employs a sophisticated gradient optimization method for its local search, which contributes to its speed and accuracy.[15]
Protocol 3: Molecular Docking
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the DprE1 protein. The dimensions and center of the grid box should be large enough to allow for the free rotation and translation of the ligand within the binding pocket.
-
-
Configuration File:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
-
Execution:
-
Run the AutoDock Vina simulation from the command line, providing the configuration file as input.
-
-
Output Analysis:
-
Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.
-
Post-Docking Analysis and Validation
The results of the docking simulation should be carefully analyzed and validated to ensure their reliability.
Pose Analysis and Interaction Visualization
-
Visually inspect the top-ranked binding poses in a molecular graphics program.
-
Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Compare the predicted binding mode with that of known inhibitors of DprE1, if available, to assess the plausibility of the docking results.
| Interaction Type | Potential Residues in DprE1 Active Site |
| Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| Pi-Pi Stacking | Phe, Tyr, Trp, His |
Table 1: Potential interacting residues in the DprE1 active site.
Molecular Dynamics Simulation
To further validate the stability of the predicted protein-ligand complex, a molecular dynamics simulation can be performed using software such as GROMACS or AMBER.
Protocol 4: Molecular Dynamics Simulation
-
System Preparation:
-
Energy Minimization:
-
Perform a thorough energy minimization of the entire system to remove any bad contacts.
-
-
Equilibration:
-
Perform a two-step equilibration process: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to explore its conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the protein and the ligand over time.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By following these methodologies, researchers can gain valuable insights into the potential therapeutic targets and binding mechanisms of this compound. The findings from these computational studies can then be used to guide further experimental validation, such as in vitro enzyme assays and cell-based studies, ultimately accelerating the drug discovery and development process. The integration of robust computational modeling with experimental research holds the key to unlocking the full therapeutic potential of novel chemical entities like the 2,7-diazaspiro[3.5]nonane scaffold.
References
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Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129–1143. [Link]
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De Vivo, M., Masetti, M., Bottegoni, G., & Cavalli, A. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035–4061. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Salo-Ahen, O. M. H., Alanko, I., Bhadane, R., Bonvin, A. M. J. J., Honorato, R. V., Hossain, S., Juffer, A. H., Kabedev, A., Lahtela-Kakkonen, M., Larsen, A. S., Lescrinier, E., Marimuthu, P., Mirza, M. U., Mustafa, G., Nunes-Alves, A., Pantsar, T., Saadabadi, A., Singaravelu, K., & Vanmeert, M. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 97. [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. (2025). [Link]
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Protocol for coarse grained simulation of protein ligand system using GROMACS v1. ResearchGate. [Link]
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AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC - NIH. [Link]
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Session 4: Introduction to in silico docking. [Link]
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Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Kumar, P., Lee, H. S., ... & Im, W. (2016). CHARMM-GUI Ligand Binder for absolute binding free energy calculations and its application. Journal of chemical theory and computation, 12(1), 405–416. [Link]
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Kim, S., Lee, J., Jo, S., Brooks, C. L., Lee, H. S., & Im, W. (2017). CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules. Journal of computational chemistry, 38(18), 1569–1579. [Link]
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How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. [Link]
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Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. [Link]
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]
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4p8c - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - PDBj. [Link]
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6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510 - NCBI. [Link]
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Covalent docking of all 7 compounds with KRASG12C (PDB: 6OIM). The... - ResearchGate. [Link]
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CHARMM-GUI Webinar: Ligand Binding Site (LBS) Finder and Refiner - YouTube. [Link]
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6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510 - RCSB PDB. [Link]
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4P8C: Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - RCSB PDB. [Link]
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3D View: 6OIM - RCSB PDB. [Link]
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A AMG510 KRas G12C inhibitor, PDB - The Royal Society of Chemistry. [Link]
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7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. [Link]
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4X8C: Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with GSK147 - RCSB PDB. [Link]
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Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. [Link]
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1-(7-Benzyl-2,7-diazaspiro[3.5]nonan-2-yl)ethanone - PubChem. [Link]
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How to select the best target (or receptor) from PDB for molecular docking? - ResearchGate. [Link]
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2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem - NIH. [Link]
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Diazaspiro[3.5]nonanes
Abstract
The diazaspiro[3.5]nonane scaffold has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its inherent three-dimensional structure, synthetic tractability, and ability to present functional groups in distinct vectors have captured the attention of drug discovery programs worldwide. This guide provides an in-depth technical exploration of the diazaspiro[3.5]nonane core, moving beyond a mere recitation of facts to a causal analysis of its therapeutic promise. We will dissect the synthetic strategies that unlock its chemical space, delve into the structure-activity relationships (SAR) that govern its biological activity, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery efforts.
The Strategic Advantage of the Diazaspiro[3.5]nonane Core
In an era of "escape from flatland" in drug design, the diazaspiro[3.5]nonane scaffold offers a compelling solution to the challenges of target selectivity and optimizing pharmacokinetic profiles.[1][2] Unlike traditional flat aromatic systems, the spirocyclic nature of this scaffold, featuring a quaternary carbon shared by two rings, projects substituents into three-dimensional space. This pre-organized conformation can lead to enhanced binding affinity and selectivity for protein targets by enabling more precise interactions with complex binding pockets. Furthermore, the introduction of spirocyclic motifs has been shown to improve physicochemical properties such as solubility and metabolic stability, key determinants of a successful drug candidate.[1]
Navigating the Synthetic Landscape: Accessing the Diazaspiro[3.5]nonane Core
The utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, a number of robust synthetic routes to the 2,7-diazaspiro[3.5]nonane core and its derivatives have been established.
Foundational Synthesis of the 2,7-Diazaspiro[3.5]nonane Scaffold
A common and scalable approach to the parent 2,7-diazaspiro[3.5]nonane scaffold often involves the construction of the azetidine and piperidine rings in a stepwise fashion. While specific patented methods exist, a generalized conceptual workflow is presented below. The synthesis often commences from a readily available piperidine derivative, which is then elaborated to introduce the quaternary spirocenter and the second nitrogen-containing ring.
Caption: Generalized Synthetic Workflow to the Diazaspiro[3.5]nonane Core.
Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
This protocol provides a representative example of a synthetic route to a functionalized diazaspiro[3.5]nonane intermediate, which can be further elaborated.
Step 1: First Cyclization to Compound 3
-
To a reactor, add 720-1600 mL of N,N-dimethylformamide (DMF).
-
Add 71.5-163 g of bis(2-chloroethyl) ether and 78.8-138.2 g of cyanoacetaldehyde diethyl acetal.
-
Under stirring, add 8.1-25.5 g of an acid-binding agent (e.g., K2CO3) and 3.7-12.5 g of an iodo metal salt (e.g., NaI).
-
Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
-
Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude compound 3.[3]
Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane (Compound I)
-
Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of crude compound 3.
-
Purge with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride (LiAlH4) in 10 portions over one hour.
-
Stir the reaction for 4-8 hours.
-
Slowly add 15-57 mL of purified water, followed by 15-57 mL of 15% sodium hydroxide solution, and then 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by passing it through a neutral alumina column to yield 35.8-52.9 g of 7-oxo-2-azaspiro[3.5]nonane.[3]
Therapeutic Frontiers: Where Diazaspiro[3.5]nonanes are Making an Impact
The versatility of the diazaspiro[3.5]nonane scaffold is evident in the diverse range of biological targets it has been successfully used to modulate.
Metabolic Disorders: Potent GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[4] The 7-azaspiro[3.5]nonane scaffold has been instrumental in the development of potent and orally bioavailable GPR119 agonists.
Structure-Activity Relationship (SAR) Insights:
Systematic optimization of substituents on the 7-azaspiro[3.5]nonane core has led to the identification of highly potent GPR119 agonists. Key areas of modification include the N-capping group on the piperidine ring and the aryl group attached to the azetidine nitrogen. For instance, the strategic placement of specific pyrimidine and phenyl moieties has been shown to significantly enhance agonist activity.
Quantitative Data for 7-Azaspiro[3.5]nonane based GPR119 Agonists
| Compound ID | GPR119 EC50 (nM) | hGPR119 Agonistic Activity (EC50, nM) | Oral Bioavailability (F%) in Rats | Reference |
| 54g | - | 48 | 88.6% at 10 mg/kg | [5] |
| II-14 | 69 | - | - | [4] |
| II-18 | 99 | - | - | [4] |
| ps297 | - | - | Poor | [6][7] |
| ps318 | - | - | Poor | [6][7] |
GPR119 Signaling Pathway:
Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Caption: Simplified GPR119 Signaling Pathway.
Experimental Protocol: In Vitro cAMP Activation Assay
-
Culture CHO cells stably expressing human GPR119 in a suitable medium.
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds (diazaspiro[3.5]nonane derivatives).
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[8]
-
Calculate EC50 values from the dose-response curves.
Oncology: Covalent Inhibition of KRAS G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has emerged as a key therapeutic target. Diazaspiro[3.5]nonane scaffolds have been incorporated into covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue, locking the protein in an inactive state.
KRAS G12C Signaling Pathway:
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[9][10] Covalent inhibitors targeting KRAS G12C trap the protein in its inactive GDP-bound form, thereby blocking these downstream signals.[9]
Caption: KRAS G12C Signaling and Point of Inhibition.[9][11]
Experimental Protocol: In Vitro KRAS G12C Covalent Modification Assay
-
Incubate recombinant human KRAS G12C protein with the test compound at various concentrations for a defined period.
-
Quench the reaction and analyze the protein by LC-MS to determine the extent of covalent modification.
-
Calculate the percentage of control (POC) of protein modification to assess the inhibitory activity.[12]
DNA Repair and Cancer Therapy: Targeting PARP
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[13] Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. Diazaspiro[3.5]nonane cores have been explored as bioisosteres for the piperazine moiety in known PARP inhibitors like olaparib.[14]
PARP1 DNA Damage Repair Pathway:
Upon detection of a single-strand DNA break, PARP1 is recruited to the site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins.[15] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[16] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired single-strand breaks, which can then be converted to more lethal double-strand breaks during DNA replication.[13]
Caption: PARP1-mediated DNA Repair and Inhibition.[16][17]
Experimental Protocol: PARP1 Enzymatic Activity Assay
-
Coat a 96-well plate with histone H4.
-
Add the PARP1 enzyme, a DNA activator (e.g., sheared salmon sperm DNA), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding NAD+.
-
After incubation, detect the amount of poly(ADP-ribosyl)ated histone H4 using an anti-PAR antibody in an ELISA-based format.[18]
-
Calculate the IC50 values from the dose-response curves.
Central Nervous System Disorders: Modulating Sigma Receptors
The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has been implicated in a range of neurological and psychiatric disorders.[14] The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective sigma-1 receptor ligands with both agonist and antagonist profiles.
Sigma-1 Receptor Signaling:
The sigma-1 receptor modulates intracellular Ca2+ signaling and interacts with various ion channels and other receptors.[19] Its activation can lead to neuroprotective effects by attenuating neuroinflammation and promoting neuronal plasticity.[20]
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A Technical Guide to the Discovery of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Derivatives
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one core, a versatile scaffold that has shown promise in the development of therapeutics for indications ranging from infectious diseases to oncology.[3][4] We will explore rational design strategies, synthetic methodologies for derivatization, and a comprehensive screening cascade to identify and optimize novel drug candidates based on this promising molecular framework.
Introduction: The Rationale for Spirocyclic Scaffolds
Historically, drug discovery has often been dominated by flat, aromatic molecules. However, the "Escape from Flatland" concept has gained significant traction, emphasizing the need for more three-dimensional, sp³-rich compounds.[5] Spirocycles, which contain two rings joined by a single atom, are exemplary in this regard.[2] Their rigid structure reduces conformational flexibility, which can decrease the entropic penalty of binding to a biological target and improve selectivity. The 2,7-diazaspiro[3.5]nonane framework, in particular, has been identified as a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of novel bioactive molecules.[6]
The parent compound of interest, this compound, combines several key features:
-
A Spirocyclic Core: Provides a rigid, three-dimensional orientation for appended functional groups.
-
A β-Lactam Ring: A well-known pharmacophore present in numerous antibiotics and other therapeutic agents.[7][8][9]
-
A Piperidine Moiety: A common structural motif in CNS-active drugs and a versatile handle for chemical modification.
-
A Benzyl Group: Occupies a specific vector from the lactam nitrogen, which can be explored for interactions with target proteins.
-
A Secondary Amine (N7): Serves as a primary point for diversification to explore new chemical space and modulate physicochemical properties.
Recent successes, such as the development of KRAS G12C inhibitors based on a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core, underscore the therapeutic potential of this scaffold.[3] This guide provides a systematic approach to unlock the full potential of the this compound core for the discovery of next-generation therapeutics.
Synthetic Strategies for Library Generation
A successful drug discovery campaign relies on the efficient synthesis of a diverse library of compounds. The this compound scaffold offers multiple handles for chemical modification. The general synthetic approach involves the initial construction of the core followed by diversification.
Core Synthesis: Constructing the Diazaspirocycle
The synthesis of the core scaffold can be achieved through multi-step sequences. One common method involves the Staudinger [2+2] ketene-imine cycloaddition, a cornerstone reaction for creating β-lactam rings.[8][9] An alternative involves building the spirocycle from a piperidine-based precursor, potentially on a solid support to facilitate library synthesis.[10]
Diversification Strategies
With the core in hand, the primary goal is to generate a library of analogs by modifying three key positions: the secondary amine (N7), the benzyl group, and the piperidine ring.
The secondary amine is the most accessible point for diversification. Standard C-N coupling reactions are highly effective for this purpose.
Rationale: This modification allows for the exploration of a wide range of substituents, from simple alkyl chains to complex aromatic and heteroaromatic systems. This is critical for modulating properties like solubility, metabolic stability, and target affinity. The choice of catalyst and base is crucial to avoid side reactions with the β-lactam ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aryl halide or alkyl halide (1.1 eq) in an anhydrous solvent such as dioxane or toluene.
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Base Addition: Add a mild base such as Cs₂CO₃ or K₃PO₄ (2.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
The benzyl group can be modified either by starting with a different substituted benzylamine in the initial core synthesis or through de-benzylation followed by re-alkylation/arylation.
Rationale: The benzyl group defines a specific vector. Modifying its electronics (with electron-donating or -withdrawing groups) or sterics can fine-tune interactions within a target's binding pocket.
Step-by-Step Methodology (Debenzylation-Realkylation):
-
Debenzylation: Dissolve the N-benzyl starting material in methanol. Add palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filtration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the de-benzylated core.
-
N-Alkylation/Acylation: Dissolve the resulting secondary lactam in a suitable solvent like DMF or CH₂Cl₂.
-
Reagent Addition: Add a base (e.g., triethylamine, 1.5 eq) followed by the desired alkyl halide or acyl chloride (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Purification: Perform an aqueous work-up and purify the product via column chromatography.
Biological Evaluation: A Tiered Screening Cascade
Once a library of derivatives is synthesized, a systematic approach to biological evaluation is required to identify promising hits and advance them to lead candidates. A tiered screening cascade ensures that resources are used efficiently, with high-throughput methods used initially, followed by more complex and resource-intensive assays.
Target Selection: The Importance of Rationale
The choice of biological target is paramount. The 2,7-diazaspiro[3.5]nonane scaffold has shown activity against various targets, including bacterial enzymes and protein-protein interactions (PPIs).[1][4] PPIs are a particularly attractive, albeit challenging, target class where the rigid three-dimensional nature of spirocycles can be advantageous for disrupting large, flat interfaces.[11][12][13][14] For this guide, we will consider a hypothetical PPI target, such as the interaction between a transcription factor and its co-activator, which is implicated in a specific cancer.
Tier 1: Primary High-Throughput Screening (HTS)
Goal: To rapidly identify "hit" compounds that modulate the target PPI from the entire synthetic library.
Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP)
Rationale: Both HTRF and FP are robust, high-throughput, and sensitive "mix-and-read" assays suitable for screening large compound libraries. They directly measure the binding interaction between the two protein partners.
Self-Validating System:
-
Positive Control: A known inhibitor of the PPI (if available) or a peptide mimic of the binding interface.
-
Negative Control: DMSO vehicle.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A value > 0.5 is considered excellent and ensures the reliability of the screening data.
Tier 2: Hit Confirmation and Orthogonal Assays
Goal: To confirm the activity of hits from the primary screen and eliminate false positives.
Recommended Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Rationale: These biophysical techniques provide direct binding data, including affinity (Kᴅ) and kinetics (kon/koff), without the need for fluorescent labels that can sometimes cause artifacts.[15] An orthogonal assay confirms that the observed activity is genuine and not an artifact of the primary assay format.
Tier 3: Cellular Activity and Cytotoxicity
Goal: To determine if the confirmed hits are active in a more biologically relevant context and to assess their general toxicity.
Recommended Assays:
-
Cellular Target Engagement Assay: A NanoBRET or similar assay to confirm the compound binds to its target inside a living cell.[13]
-
Functional Cell-Based Assay: A reporter gene assay that measures the downstream signaling consequence of inhibiting the target PPI.
-
Cytotoxicity Assay: A standard MTT or CellTiter-Glo assay to measure the compound's effect on cell viability in both cancer and non-cancerous cell lines to determine a therapeutic window.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the screening cascade is used to build a Structure-Activity Relationship (SAR) model. This model informs the next round of synthesis in an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.
Expertise in Action: SAR is not merely about finding the most potent compound. It's about understanding why certain modifications improve activity and others diminish it. For instance, if adding a methoxy group to the N7-aryl ring consistently improves potency, is it due to an electronic effect, a new hydrogen bond with a specific residue, or improved solubility? This question drives the next synthetic design.
Hypothetical SAR Table:
| Compound ID | N7-Substituent | N2-Substituent | HTRF IC₅₀ (µM) | Cellular EC₅₀ (µM) |
| Parent-01 | H | Benzyl | > 50 | > 50 |
| N7-01 | 4-Fluorophenyl | Benzyl | 15.2 | 25.1 |
| N7-02 | 4-Methoxyphenyl | Benzyl | 5.8 | 9.3 |
| N7-03 | Pyridin-4-yl | Benzyl | 2.1 | 4.5 |
| N2-01 | Pyridin-4-yl | 4-Chlorobenzyl | 0.9 | 1.8 |
| N2-02 | Pyridin-4-yl | 3-Methoxybenzyl | 1.2 | 2.1 |
Analysis of Hypothetical Data:
-
N7 Position: Moving from an unsubstituted N7 (Parent-01) to an aryl-substituted N7 (N7-01, N7-02) improves activity. The basic nitrogen of the pyridine ring (N7-03) provides a significant boost in potency, suggesting a key hydrogen bond or salt bridge interaction is possible.
-
N2 Position: With the optimal pyridin-4-yl group at N7, modifications to the benzyl ring are explored. Adding a chloro group (N2-01) improves potency, perhaps through a favorable halogen bond or by occupying a hydrophobic pocket.
This iterative process, guided by SAR, aims to optimize not just potency but also metabolic stability (e.g., by blocking sites of metabolism), solubility, and permeability to generate a well-rounded lead candidate for in vivo studies.
Conclusion
The this compound scaffold represents a highly promising starting point for modern drug discovery campaigns. Its inherent three-dimensionality and multiple points for synthetic diversification make it an ideal core for tackling challenging targets like protein-protein interactions. By combining rational synthetic design with a robust, tiered screening cascade and insightful SAR analysis, research teams can efficiently navigate the path from initial concept to a viable lead candidate. This guide provides a foundational framework for such an endeavor, emphasizing the causality behind experimental choices to empower scientists in their pursuit of novel therapeutics.
References
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- Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021).
- Bandyopadhyay, D. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
- (n.d.). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters.
- (n.d.). General structures of spirocyclic β‐ and δ‐lactams.
- Arkin, M. R., & Wells, J. A. (2015). Targeting protein-protein interactions for drug discovery. Methods in Molecular Biology, 1278, 93-106.
- (n.d.). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties.
- (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- (n.d.). 2-Benzyl-2,7-diazaspiro[3.5]nonane. Benchchem.
- (2016). Protein Protein Interactions. Drug Discovery Chemistry.
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- (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. Benchchem.
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- (n.d.). Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery. MDPI.
- Zhao, L., & Zhang, H. (2022). Drug discovery by targeting the protein–protein interactions involved in autophagy. Acta Pharmaceutica Sinica B, 12(11), 4099-4113.
- Grygorenko, O. O., & Radchenko, D. S. (2023). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 12-19.
- (2025).
- (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter.
- (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
- Nowak, A., & Grabarczyk, M. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(14), 3290.
- (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Abstract
The 2,7-diazaspiro[3.5]nonan-1-one scaffold represents a core structural motif in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology make it a privileged scaffold for exploring chemical space in drug discovery. Notably, derivatives incorporating this spirocyclic system, such as 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one, have been investigated as part of novel benzothiazinones with potent and broad-spectrum antimycobacterial activity[1]. This document provides a comprehensive guide for the multi-step synthesis of this compound, intended for researchers in synthetic organic chemistry and drug development. The protocols herein are grounded in established chemical principles for β-lactam synthesis, offering a reliable and reproducible pathway to the target molecule.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is best approached through a convergent strategy that constructs the spirocyclic β-lactam (azetidinone) core in a key cycloaddition step. Our retrosynthetic analysis identifies the Staudinger [2+2] ketene-imine cycloaddition as the pivotal transformation for assembling the diazaspiro[3.5]nonan-1-one framework[2].
The proposed synthetic sequence begins with commercially available starting materials and employs a robust protecting group strategy to ensure regiochemical control. The piperidine nitrogen (N7) is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the cycloaddition and can be efficiently removed in the final step.
Figure 1. Retrosynthetic analysis for this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for the success of the cycloaddition step.
Protocol 1: Synthesis of N-Benzylidene-1-(tert-butoxycarbonyl)piperidin-4-imine (Imine Precursor)
Causality and Expertise: This initial step involves the formation of an imine from a ketone and a primary amine. We select N-Boc-4-piperidone as the starting material due to the stability of the Boc protecting group, which prevents the piperidine nitrogen from participating in side reactions. The reaction is typically catalyzed by an acid, but the use of a dehydrating agent like magnesium sulfate is often sufficient to drive the equilibrium towards the imine product by removing the water byproduct.
-
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Magnesium Sulfate (MgSO₄), anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone and anhydrous DCM.
-
Add benzylamine to the solution at room temperature.
-
Add anhydrous magnesium sulfate to the reaction mixture.
-
Stir the suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the magnesium sulfate.
-
Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude imine product. This product is often used in the next step without further purification.
-
Protocol 2: Synthesis of 7-(tert-butoxycarbonyl)-2-benzyl-2,7-diazaspiro[3.5]nonan-1-one
Causality and Expertise: This is the key bond-forming step, employing the Staudinger cycloaddition. A ketene is generated in situ from chloroacetyl chloride and a non-nucleophilic base, triethylamine. The ketene then undergoes a [2+2] cycloaddition with the imine synthesized in Protocol 1. It is critical to perform this reaction under anhydrous conditions and at low temperatures (0 °C) to minimize polymerization of the ketene and other side reactions. The slow, dropwise addition of the reagents is essential for controlling the reaction rate and temperature.
-
Materials:
-
Crude N-Benzylidene-1-(tert-butoxycarbonyl)piperidin-4-imine (from Protocol 1, 1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the crude imine in anhydrous DCM in a three-neck flask under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dropping funnel, prepare a solution of chloroacetyl chloride in anhydrous DCM.
-
In another dropping funnel, prepare a solution of triethylamine in anhydrous DCM.
-
Add the chloroacetyl chloride solution and the triethylamine solution dropwise and simultaneously to the stirred imine solution at 0 °C over a period of 1-2 hours. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected spirocycle.
-
Protocol 3: Synthesis of this compound (Final Product)
Causality and Expertise: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is a standard and highly effective reagent for this purpose. It protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butyl cation. The reaction is typically fast and clean, performed at room temperature. The product is often isolated as a salt (e.g., trifluoroacetate), which can be neutralized during aqueous work-up.
-
Materials:
-
7-(tert-butoxycarbonyl)-2-benzyl-2,7-diazaspiro[3.5]nonan-1-one (from Protocol 2, 1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by adding saturated NaHCO₃ solution until the pH of the aqueous layer is ~8-9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or precipitation from a solvent system like DCM/diethyl ether to yield the final product, this compound.
-
Data Summary and Characterization
The following table summarizes expected outcomes for the synthetic sequence. Yields and analytical data are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield | Hypothetical Key Characterization Data (¹H NMR, δ ppm) |
| 1 | Imine Formation | N-Boc-4-piperidone | N-Benzylidene-1-(tert-butoxycarbonyl)piperidin-4-imine | >90% (crude) | 8.3 (s, 1H, N=CH), 7.2-7.4 (m, 5H, Ar-H), 4.7 (s, 2H, Ar-CH₂), 3.5 (t, 4H), 2.5 (t, 4H), 1.45 (s, 9H, Boc) |
| 2 | Staudinger Cycloaddition | Imine from Step 1 | 7-Boc-2-benzyl-2,7-diazaspiro[3.5]nonan-1-one | 40-60% | 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 3.4 (m, 4H), 3.1 (s, 2H, lactam-CH₂), 1.8 (m, 4H), 1.45 (s, 9H, Boc) |
| 3 | Boc Deprotection | Boc-protected spirocycle | This compound | 85-95% | 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 3.1 (s, 2H, lactam-CH₂), 2.9 (m, 4H), 1.7 (m, 4H), (NH proton may be broad) |
References
- Wang, B., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- PubChem. (2026). 2-Benzyl-2,7-diazaspiro[3.5]nonane. National Center for Biotechnology Information.
Sources
Protocol for the gram-scale synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
An Application Note and Protocol for the Gram-Scale Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Introduction
The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for the precise spatial orientation of substituents, making it an attractive framework for designing novel therapeutic agents.[1] Derivatives of this spirocycle have shown significant potential as antitubercular agents and as potent ligands for sigma receptors, which are implicated in various neurological disorders.[1][2] Specifically, this compound serves as a key intermediate for creating diverse chemical libraries aimed at exploring new biological targets.
This document provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound. The described methodology is robust, scalable, and grounded in established chemical principles, ensuring both high yield and purity. The core of this synthesis is a Staudinger [2+2] cycloaddition, a powerful reaction for constructing the strained β-lactam ring of the spirocyclic system.[3]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from commercially available 1-Boc-4-piperidone. The strategy is centered around the key [2+2] cycloaddition between an in situ-generated ketene and an imine derived from the piperidone core. Subsequent deprotection and benzylation steps yield the final target compound. This approach is chosen for its efficiency and the reliability of each transformation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with moisture; handle under an inert atmosphere.
-
Methoxyacetyl chloride and trifluoroacetic acid (TFA) are corrosive and toxic; handle with extreme care.
-
Use an inert atmosphere (Argon or Nitrogen) for moisture-sensitive reactions.
Step 1: Synthesis of tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate
This initial step involves the formation of an imine from 1-Boc-4-piperidone and benzylamine. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent like titanium tetrachloride, which acts as a Lewis acid to activate the ketone and facilitate water removal.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Boc-4-piperidone | 199.26 | 10.0 g | 50.2 | 1.0 |
| Benzylamine | 107.15 | 5.92 g (5.98 mL) | 55.2 | 1.1 |
| Titanium(IV) chloride | 189.68 | 6.0 mL (1 M in DCM) | 6.0 | 0.12 |
| Triethylamine (Et₃N) | 101.19 | 15.3 mL | 110.4 | 2.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (250 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (15.3 mL, 110.4 mmol), followed by the dropwise addition of benzylamine (5.98 mL, 55.2 mmol).
-
While maintaining the temperature at 0 °C, add titanium(IV) chloride solution (1 M in DCM, 6.0 mL, 6.0 mmol) dropwise over 20 minutes. A yellow precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite® to remove titanium salts. Wash the pad with DCM (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude imine.
Scientist's Note: The use of titanium(IV) chloride is crucial for efficiently forming the imine at room temperature by acting as a powerful water scavenger. Triethylamine is added to neutralize the HCl generated from the reaction of TiCl₄ with any trace moisture and the amine itself. The crude product is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Step 2: Asymmetric [2+2] Cycloaddition to form tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
This is the key step where the spirocyclic β-lactam is formed via a Staudinger cycloaddition. A ketene is generated in situ from methoxyacetyl chloride and reacts with the imine from Step 1.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Imine (from Step 1) | 288.40 | ~14.5 g | 50.2 | 1.0 |
| Methoxyacetyl chloride | 108.52 | 5.45 g (4.58 mL) | 50.2 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 10.5 mL | 75.3 | 1.5 |
| Dichloromethane (DCM) | - | 300 mL | - | - |
Procedure:
-
Dissolve the crude imine (~14.5 g, 50.2 mmol) in anhydrous DCM (300 mL) in a 1 L three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of methoxyacetyl chloride (4.58 mL, 50.2 mmol) in 50 mL of anhydrous DCM.
-
Slowly add the methoxyacetyl chloride solution to the imine solution at -78 °C.
-
After the addition is complete, add anhydrous triethylamine (10.5 mL, 75.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (16-18 hours).
-
Quench the reaction with 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the Boc-protected spirocycle.
Scientist's Note: The reaction is performed at low temperature (-78 °C) to control the rate of ketene formation and prevent its dimerization or polymerization. Triethylamine is added slowly after the acid chloride to generate the ketene in situ, which is immediately trapped by the imine. This controlled addition is critical for maximizing the yield of the desired cycloaddition product.[3]
Step 3: Boc Deprotection to yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Boc-protected Spirocycle | 360.46 | (Assumed ~12.6 g) | 35.0 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 27.0 mL | 350 | 10.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
Dissolve the purified Boc-protected spirocycle (~12.6 g, 35.0 mmol) in DCM (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Add trifluoroacetic acid (27.0 mL, 350 mmol) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in 100 mL of DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or a short silica plug if necessary to yield the final product, this compound.
Data Summary and Yields
| Step | Product | Starting Amount (g) | Product Amount (g) | Yield (%) | Purity (by NMR) |
| 1 | tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate | 10.0 | ~14.5 (crude) | >95% (crude) | >95% |
| 2 | tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | ~14.5 | 12.6 | 70% (over 2 steps) | >98% |
| 3 | This compound | 12.6 | 7.9 | 88% | >99% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Characterization
-
¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the proposed structure, showing characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5 ppm), the spirocyclic core protons, and the absence of the Boc group protons (~1.4 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including the characteristic carbonyl peak of the β-lactam at ~170 ppm.
-
High-Resolution Mass Spectrometry (HRMS): Calculated m/z for C₁₅H₂₀N₂O [M+H]⁺ should match the observed value, confirming the molecular formula.
References
-
Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
-
Alper, P. B., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews. [Link]
Sources
Application Notes & Protocols: Development of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Based Anti-Tubercular Agents
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with new mechanisms of action.[1] Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering unique three-dimensional architectures that can improve physicochemical and pharmacokinetic properties.[2][3][4][5] This document provides a comprehensive technical guide on the development of a promising class of anti-tubercular agents based on the 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one core. We detail the scientific rationale, synthesis strategies, structure-activity relationships (SAR), and critical experimental protocols for the in vitro evaluation and preliminary mechanism of action studies for these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the pipeline of next-generation anti-tubercular drugs.
Scientific Rationale: The Spirocyclic Advantage in Anti-TB Drug Discovery
The quest for new anti-tubercular agents has increasingly focused on compounds that can overcome existing resistance mechanisms and exhibit favorable drug-like properties. The 2,7-diazaspiro[3.5]nonane moiety is a key building block that offers several advantages in drug design.[4]
-
Three-Dimensionality: Unlike flat, aromatic systems, spirocycles introduce a rigid, three-dimensional geometry. This spatial arrangement allows for precise orientation of substituents to interact with biological targets, potentially increasing potency and selectivity.[4][6]
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can modulate key drug-like properties. It can lead to improved solubility, metabolic stability, and reduced off-target effects, such as hERG inhibition, which is a common challenge with lipophilic amine compounds.[3][7]
-
Novel Chemical Space: These scaffolds allow chemists to explore novel chemical space, moving away from "flatland" molecules and increasing the probability of discovering compounds with new mechanisms of action.[6]
Analogs based on the closely related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have demonstrated potent, broad-spectrum activity against both drug-sensitive and multidrug-resistant Mtb strains, often with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range (<0.016 μg/mL).[8][9]
The DprE1 Target: A Vulnerability in the Mycobacterial Cell Wall
Many potent anti-tubercular agents, including benzothiazinones (BTZs) which feature the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, target the flavoenzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[10][11]
-
Essential Function: DprE1 is a crucial enzyme in the biosynthesis of decaprenylphosphoryl-d-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan—key components of the unique mycobacterial cell wall.[11][12]
-
Validated Target: Inhibition of DprE1 disrupts cell wall synthesis, leading to potent bactericidal activity. Its absence in mammals makes it a highly selective and validated target for anti-tubercular drug development.[12][13]
The development of this compound derivatives is therefore grounded in a dual strategy: leveraging a privileged scaffold to achieve superior drug-like properties while targeting a clinically validated and essential mycobacterial enzyme.
Synthesis and Structure-Activity Relationship (SAR)
The optimization of this chemical series involves a systematic exploration of its structure-activity relationship (SAR). A general synthetic approach allows for the diversification of key positions on the scaffold.
General Synthetic Workflow
The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives typically involves key steps such as reductive amination to install the benzyl moiety, followed by coupling with the core pharmacophore.
Caption: General synthetic workflow for target compounds.[14]
Key SAR Insights
Medicinal chemistry campaigns have revealed critical insights into how structural modifications impact anti-mycobacterial activity and pharmacokinetic profiles.
Table 1: Structure-Activity Relationship (SAR) Summary of Key Analogs
| Modification Position | Structural Change | Impact on Activity/Properties | Reference |
|---|---|---|---|
| Benzylic Carbon | Addition of a methyl group (e.g., compound 2d ) | Maintained excellent in vitro activity (MIC < 0.016 µg/mL) and significantly improved pharmacokinetic profiles compared to the parent compound. | [9] |
| Diazaspiro[3.5]nonane Core | Separation of the spirocyclic ring into a non-spiro bioisostere | Resulted in a complete loss of antibacterial activity, highlighting the necessity of the intact spirocyclic core. | [14] |
| Benzyl Ring | Introduction of various substituents | Optimization of this position is central to enhancing potency against both Mtb and non-tuberculous mycobacteria (NTM). | [10][11] |
| Chiral Center | Resolution of enantiomers (e.g., compound B2-1 ) | The R-enantiomer was identified as the more active form, demonstrating stereospecificity in target binding. |[10] |
These findings underscore the importance of the rigid spirocyclic framework and demonstrate that fine-tuning substituents is key to optimizing both potency and drug-like properties.[9][14]
Experimental Protocols: In Vitro Evaluation
The initial assessment of novel compounds relies on a robust and reproducible set of in vitro assays to determine potency, selectivity, and potential liabilities.
Caption: Standard workflow for primary in vitro screening.
Protocol: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol details a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin (Alamar Blue) to the pink resorufin by metabolically active cells.[15]
Principle: A blue color indicates bacterial inhibition (no metabolic activity), while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[15]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates (sterile, clear-bottom)
-
Test compound and control drug (e.g., Isoniazid) dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO
Procedure:
-
Inoculum Preparation: a. Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).[15] b. To break up clumps, vortex the culture with sterile glass beads and allow large clumps to settle for 30 minutes. c. Adjust the turbidity of the supernatant to a 1.0 McFarland standard using fresh 7H9 broth. Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.
-
Plate Setup and Serial Dilution: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate except for the first column. b. Prepare a stock solution of the test compound in DMSO. Add 2 µL of the stock to the first well of a row, resulting in the highest desired concentration (ensure final DMSO concentration is ≤1%). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 serves as the drug-free growth control. Column 12 serves as a media-only sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the prepared Mtb inoculum to all wells from columns 1 to 11. The final volume in each well will be 200 µL. b. Seal the plate with a plate sealer and incubate at 37°C for 7 days.
-
Developing and Reading: a. After 7 days, add 30 µL of the Resazurin solution to each well. b. Re-incubate the plate for an additional 24-48 hours.[15] c. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol: Mammalian Cell Cytotoxicity Assay (CC₅₀)
Determining the cytotoxicity against a mammalian cell line is crucial for calculating the Selectivity Index (SI), a measure of a compound's therapeutic window.
Procedure (General Outline):
-
Cell Culture: Seed a suitable mammalian cell line (e.g., Vero, HepG2, or RAW 264.7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (using the same concentration range as the MIC assay) and incubate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, XTT, or Resazurin) and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The results from these primary assays should be compiled to guide hit-to-lead progression.
Table 2: Example In Vitro Activity Data
| Compound ID | MIC vs. Mtb H37Rv (µg/mL) | CC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|---|
| Lead-01 | 0.015 | >64 | >4267 |
| Analog-A | 0.03 | 32 | 1067 |
| Analog-B | 1.0 | >64 | >64 |
| Isoniazid | 0.06 | >100 | >1667 |
Interpretation: A higher SI value is desirable (typically >10 for initial hits), indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. Compounds like Lead-01 show a highly promising profile for further development.[8]
Mechanism of Action (MoA) & Target Validation
For novel compounds, elucidating the mechanism of action is a critical step that validates the therapeutic hypothesis and informs future optimization.
Caption: Integrated workflow for target deconvolution of a novel anti-tubercular agent.[1]
Protocol: Generation of Spontaneous Resistant Mutants
This genetic approach provides powerful evidence for a compound's target by identifying mutations that confer resistance.
Procedure:
-
Culture Preparation: Grow a large population of M. tuberculosis H37Rv (~10⁹-10¹⁰ cells) in liquid culture.
-
Plating on Drug Media: Plate the concentrated bacterial culture onto solid medium (e.g., Middlebrook 7H11 agar) containing the test compound at a concentration 5-10 times its MIC.[1]
-
Incubation: Incubate the plates at 37°C for 3-6 weeks, monitoring for the appearance of colonies.
-
Isolate and Confirm Resistance: a. Pick individual colonies that grow on the drug-containing plates. b. Re-streak each isolated colony on both drug-free and drug-containing plates to confirm the resistant phenotype.
-
Genomic Analysis: Extract genomic DNA from confirmed resistant mutants and perform Whole Genome Sequencing (WGS). Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in genes that are consistently mutated across multiple independent resistant isolates. A recurring mutation in a specific gene (e.g., dprE1) is strong evidence of it being the drug's target.
References
-
Target Identification in Anti-Tuberculosis Drug Discovery - PMC. (PubMed Central) [Link]
-
Identification and validation of novel drug targets in Mycobacterium tuberculosis. (PubMed) [Link]
-
Novel targets for tuberculosis drug discovery. (TB Alliance) [Link]
-
Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. (Frontiers) [Link]
-
Measuring minimum inhibitory concentrations in mycobacteria. (PubMed) [Link]
-
Screening and Evaluation of Anti-Tuberculosis Compounds. (Creative Diagnostics) [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (ResearchGate) [Link]
-
Measuring Minimum Inhibitory Concentrations in Mycobacteria. (ResearchGate) [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (PubMed) [Link]
-
Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. (Bentham Science) [Link]
-
Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. (Frontiers) [Link]
-
Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (YouTube) [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (NIH) [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (ACS Publications) [Link]
-
Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with - American Chemical Society. (ACS Publications) [Link]
-
Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. (PubMed) [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (Taylor & Francis Online) [Link]
-
(PDF) Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (ResearchGate) [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (ResearchGate) [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (ResearchGate) [Link]
-
Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. (NIH) [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (PubMed) [Link]
-
The Spirocycle Surge in Drug Discovery. (Drug Hunter) [Link]
-
Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (PubMed) [Link]
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Application Notes & Protocols for In Vivo Evaluation of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: This document provides a strategic guide and detailed protocols for the preclinical in vivo assessment of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one and its derivatives. The methodologies outlined herein are designed to establish a foundational understanding of the compound's safety, pharmacokinetic profile, and efficacy in relevant animal models.
Introduction: The Therapeutic Potential of Diazaspiro Scaffolds
The 2,7-diazaspiro[3.5]nonane scaffold is a rigid, three-dimensional structure increasingly recognized for its utility in medicinal chemistry.[1] Its unique conformational constraints provide novel vectors for interacting with biological targets, making it a "privileged structure" for developing potent and selective ligands.[1][2] Specifically, derivatives of this scaffold have shown significant promise in two key areas:
-
Oncology: As covalent inhibitors of mutated KRAS G12C, a notorious and previously "undruggable" driver of human cancers.[3]
-
Infectious Disease: As broad-spectrum antimycobacterial agents targeting the essential enzyme DprE1 in both M. tuberculosis and nontuberculous mycobacteria (NTM).[4]
Given this dual potential, the following protocols are designed to be adaptable. While the primary example will focus on an oncology application (KRAS G12C inhibition), the principles of tolerability and pharmacokinetics are universally applicable. The efficacy protocol can be readily adapted for an infectious disease model.
Section 1: Preclinical In Vivo Study Design: A Strategic Workflow
A successful in vivo evaluation is not a single experiment but a logical progression of studies. Each stage informs the next, ensuring that animal resources are used ethically and efficiently while maximizing data quality. The overarching goal is to build a comprehensive profile of the compound's behavior in a living system.
Causality in Study Progression: We begin with dose-range finding to identify safe exposure levels. It is both unethical and scientifically unsound to proceed to efficacy studies without first establishing a compound's safety profile.[5] Once a tolerated dose range is known, we characterize the compound's pharmacokinetic (PK) profile to understand how it is absorbed, distributed, metabolized, and eliminated.[6][7] This PK data is critical for designing an effective dosing schedule for the definitive efficacy studies.
Caption: Strategic workflow for in vivo evaluation of a novel compound.
Section 2: Protocol 1 - Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a short duration. The MTD is critical for selecting doses for subsequent PK and efficacy studies.[5]
Rationale for Animal Selection: Outbred strains like Swiss Webster or CD-1 mice are often used for initial toxicity studies due to their genetic heterogeneity, which can provide a more generalizable toxicological response. For this protocol, we will use female Swiss Webster mice, 6-8 weeks of age.
Experimental Design:
-
Groups: 5 groups of 3 mice each (n=3/group).[8]
-
Vehicle Control: Group 1 receives the vehicle alone (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Test Groups: Groups 2-5 receive escalating doses of the test compound. A doubling-dose escalation is a common starting point (e.g., 25, 50, 100, 200 mg/kg).[8]
-
Administration: Single intraperitoneal (IP) or oral (PO) gavage administration. The route should match the intended therapeutic route.
-
Duration: 5-7 days of observation.
| Group | Treatment | Dose (mg/kg) | N | Route |
| 1 | Vehicle Control | 0 | 3 | PO |
| 2 | This compound | 25 | 3 | PO |
| 3 | This compound | 50 | 3 | PO |
| 4 | This compound | 100 | 3 | PO |
| 5 | This compound | 200 | 3 | PO |
Step-by-Step Protocol:
-
Acclimatization: Allow mice to acclimate to the facility for a minimum of 5 days before the study begins.
-
Pre-dose: Record the body weight of each animal on Day -1 and Day 0 (just prior to dosing).
-
Dose Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the test compound is fully dissolved or forms a homogenous suspension in the vehicle.
-
Administration: Administer the assigned dose to each mouse. The dosing volume is typically 10 mL/kg.[9]
-
Monitoring:
-
Clinical Observations: Observe animals continuously for the first hour post-dose, and then at 4, 8, and 24 hours.[9] Thereafter, observe twice daily. Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Body Weight: Record body weight daily.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality or causes no more than a 15-20% loss in body weight from baseline.[5][8] Moribund animals must be euthanized immediately.
-
Termination: At the end of the observation period (e.g., Day 7), euthanize all remaining animals. A gross necropsy can be performed to check for organ abnormalities.
Section 3: Protocol 2 - Pharmacokinetic (PK) Profiling in Mice
Objective: To characterize the absorption, distribution, metabolism, and elimination (ADME) profile of the compound after a single dose. This protocol describes a serial bleeding method to generate a full PK profile from a small number of animals.[6][7]
Rationale for Study Design: Understanding a compound's plasma concentration over time (C-t curve) is essential. It allows for the calculation of key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F). This information is crucial for designing a rational dosing schedule that maintains the drug concentration above the minimum effective level without causing toxicity.[6]
Caption: Example timeline for serial blood sampling in a mouse PK study.
Step-by-Step Protocol:
-
Animal Groups: Use two groups of mice (n=3-4 per group), typically an inbred strain like C57BL/6 for consistency.
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg via tail vein).
-
Group 2: Oral (PO) gavage administration (e.g., 20 mg/kg, a dose below the MTD).
-
-
Dose Administration (T=0): Administer the compound to each mouse. Start a timer immediately.
-
Blood Collection: Collect approximately 30-50 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).[10]
-
Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 5000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.
Section 4: Protocol 3 - Efficacy in a KRAS G12C Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing a human tumor with the KRAS G12C mutation.
Rationale for Model Selection: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard in preclinical oncology.[12] We use immunodeficient mice (e.g., Nude, SCID, or NSG) because their compromised immune system will not reject the implanted human tumor cells.[13] For a KRAS G12C inhibitor, a cell line known to harbor this specific mutation, such as NCI-H1373 (non-small cell lung cancer), is required.[3]
Step-by-Step Protocol:
-
Cell Culture: Culture NCI-H1373 cells under standard conditions. Harvest cells when they are in an exponential growth phase (70-80% confluency).[14]
-
Cell Preparation for Injection:
-
Wash cells with sterile PBS and detach using trypsin-EDTA.
-
Neutralize trypsin, centrifuge the cells, and resuspend in sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.[14]
-
Adjust the cell concentration to 3-5 x 10^7 cells/mL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of media and Matrigel or Cultrex BME.
-
-
Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Inject 100 µL of the cell suspension (containing 3-5 x 10^6 cells) subcutaneously into the right flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure tumors using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[14]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) based on tumor volume and body weight to ensure no bias.[15]
-
-
Treatment:
-
Group 1: Vehicle Control, administered daily (QD) by oral gavage.
-
Group 2: Test Compound (e.g., 50 mg/kg), administered QD by oral gavage.
-
Group 3: Positive Control (if available, e.g., Sotorasib), administered at its known effective dose.
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity as described in the MTD protocol.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Study Termination:
-
Euthanize mice if tumors reach the predetermined maximum size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%.
-
At the end of the study (e.g., after 21-28 days), euthanize all remaining animals.
-
Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
References
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Application Note: High-Throughput Screening of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Libraries
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Scaffold
The this compound core structure represents a compelling scaffold in modern medicinal chemistry. Its three-dimensional architecture, rich in sp³-hybridized carbons, offers access to a unique chemical space often unexplored by traditional, flatter aromatic compound libraries.[1] This structural rigidity can reduce conformational entropy upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Recent studies have highlighted the potential of this scaffold, with derivatives showing potent and broad-spectrum antimycobacterial activity.[2] Specifically, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety has been identified as a key pharmacophore in the development of next-generation benzothiazinone-based inhibitors targeting DprE1, a crucial enzyme in mycobacterial cell wall synthesis.[2]
This application note provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on the this compound scaffold. It is designed to equip researchers with the foundational knowledge and practical protocols to efficiently identify and validate bioactive "hits" from large chemical libraries, accelerating the early stages of drug discovery.[3][4][5]
Library Design and Preparation: A Foundation for Success
The quality and diversity of the screening library are paramount to the success of any HTS campaign. For the this compound scaffold, diversification can be readily achieved at the N7 position. The secondary amine at this position serves as a versatile chemical handle for the introduction of a wide array of substituents through reactions such as N-alkylation, N-acylation, and reductive amination.[6]
A critical consideration in library synthesis is the potential need for protecting groups. The use of a tert-butoxycarbonyl (Boc) group to protect the N7 amine allows for selective modifications at other positions of the scaffold.[6][7][8][9][10][11] The Boc group is favored due to its stability under various reaction conditions and its straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA).[7][9][10]
Protocol 1: General Procedure for N7-Functionalization of this compound
-
Starting Material: Begin with the core scaffold, this compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting material in an appropriate solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add the desired electrophile (e.g., alkyl halide, acyl chloride) and a suitable base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to obtain the desired N7-functionalized derivative.
High-Throughput Screening: Assay Selection and Optimization
The choice of HTS assay is dictated by the biological question being addressed. Assays can be broadly categorized as target-based or phenotypic.[12][13] Target-based assays measure the direct interaction of a compound with a purified protein, while phenotypic screens assess the overall effect of a compound on a cellular or organismal system.[12][13][14][15]
Target-Based Assays: Interrogating Molecular Interactions
For the this compound scaffold, a relevant target-based assay could focus on its known interaction with enzymes like DprE1.[2] Several HTS-compatible assay formats are suitable for studying such interactions.
-
Fluorescence Polarization (FP): FP is a robust, homogeneous assay format ideal for HTS.[16][17][18][19] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger protein.[16][18][19] This technique is well-suited for identifying compounds that inhibit protein-ligand or protein-protein interactions.[16]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based technology that measures the interaction of two molecules brought into close proximity.[20][21] Donor and acceptor beads are coated with molecules that can bind to the target protein and its binding partner. When an interaction occurs, a cascade of chemical reactions is initiated, leading to a luminescent signal.[21]
Table 1: Comparison of Target-Based HTS Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][18][19] | Homogeneous ("mix-and-read"), robust, and cost-effective.[16][17][19] | Requires a fluorescently labeled probe; can be susceptible to interference from fluorescent compounds. |
| AlphaScreen | Bead-based proximity assay where interaction brings donor and acceptor beads together, generating a luminescent signal.[22][20][21] | Highly sensitive, large assay window, and tolerant of various buffer conditions.[21] | Can be sensitive to light and singlet oxygen quenchers; potential for bead aggregation. |
Phenotypic Screening: A Systems-Level Approach
Phenotypic screening offers the advantage of identifying compounds that exert a desired effect on a whole cell or organism, without prior knowledge of the molecular target.[12][13][14][15] This approach is particularly valuable for complex diseases or for discovering compounds with novel mechanisms of action.[12]
-
Cell Viability and Cytotoxicity Assays: These are fundamental phenotypic screens that measure the effect of compounds on cell proliferation and death.[] Common readouts include ATP levels (luminescence), MTT/MTS reduction (colorimetric), and LDH release (colorimetric/fluorometric).[]
-
High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[14][15] This allows for a more nuanced understanding of a compound's effect on cellular morphology, protein localization, and other cellular processes.
HTS Workflow and Data Analysis: From Raw Data to Validated Hits
A typical HTS campaign follows a well-defined workflow, from initial screening to hit validation.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Data Quality Control: The Importance of the Z'-Factor
A critical aspect of HTS is ensuring the quality and robustness of the assay. The Z'-factor is a statistical parameter used to evaluate the performance of an HTS assay.[24][25][26][27][28] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.
Z'-factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the positive and negative controls with low data variability.[24][25] |
| 0 to 0.5 | Acceptable | The assay is suitable for HTS, but may require further optimization. |
| < 0 | Unacceptable | The assay is not reliable for identifying hits.[25] |
Hit Identification and Validation
Following the primary screen, "hits" are typically defined as compounds that produce a signal beyond a certain threshold (e.g., 3 standard deviations from the mean of the negative control). These primary hits are then subjected to a series of validation steps to eliminate false positives and confirm their activity.[29][30][31][32]
Protocol 2: A Representative Fluorescence Polarization HTS Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Dilute the target protein and fluorescent tracer to their optimal concentrations in the assay buffer.
-
Prepare a stock solution of the this compound library compounds in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Add a small volume (e.g., 50 nL) of the compound stock solution to the appropriate wells.
-
Add positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle) to designated wells.
-
Add the target protein solution to all wells except for the "tracer only" controls.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add the fluorescent tracer solution to all wells.
-
Incubate for another defined period to allow for binding equilibrium to be reached.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality.
-
Normalize the data (e.g., to the mean of the negative controls).
-
Identify primary hits based on a pre-defined activity threshold.
-
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold holds significant promise for the development of new therapeutics. By employing a well-designed HTS strategy, researchers can efficiently screen large libraries of derivatives to identify compounds with desired biological activities. This application note provides a framework for designing and executing such screens, from library synthesis and assay development to data analysis and hit validation. The successful implementation of these protocols will undoubtedly accelerate the discovery of novel drug candidates based on this exciting chemical scaffold.
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
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Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. [Link]
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Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(13), 1827-1832. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. [Link]
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Iversen, P. W., & Eastwood, B. J. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
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Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(12), 1854-1861. [Link]
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Sharma, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Nanotechnology, 21(1), 1-13. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. [Link]
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National Center for Biotechnology Information. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. [Link]
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Beckman Coulter Life Sciences. (n.d.). High-Throughput Screening (HTS). [Link]
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PubChem. (2026). 1-(7-Benzyl-2,7-diazaspiro[3.5]nonan-2-yl)ethanone. [Link]
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AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
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2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one as a covalent inhibitor of KRAS G12C.
Application Note & Protocols
Topic: Characterization of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives as Covalent Inhibitors of KRAS G12C
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated drivers in human cancers. The specific mutation leading to a glycine-to-cysteine substitution at codon 12 (G12C) has emerged as a key therapeutic target due to the unique nucleophilic cysteine it introduces. This has enabled the development of targeted covalent inhibitors that specifically and irreversibly bind to the mutant protein, locking it in an inactive state. This application note provides a detailed guide for the characterization of a promising class of KRAS G12C inhibitors built on the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold.[1][2] We present the scientific rationale and step-by-step protocols for key biochemical and cell-based assays essential for evaluating the potency, selectivity, and mechanism of action of these compounds, using 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one as a representative molecule.
Introduction: Targeting the "Undruggable" KRAS
For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep, well-defined pockets for small molecule binding. The discovery of the KRAS G12C mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers, created a paradigm shift.[3] The mutant cysteine residue (Cys12) is located in a region known as the Switch-II pocket (S-IIP), which becomes accessible in the inactive, GDP-bound state of the protein.
Covalent inhibitors, such as those derived from the 2,7-diazaspiro[3.5]nonan-1-one core, are designed with an electrophilic "warhead" (typically an acrylamide) that forms an irreversible covalent bond with the thiol group of Cys12.[2] This modification traps KRAS G12C in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[3][4]
Mechanism of Covalent Inhibition
The process of covalent inhibition is a two-step mechanism. First, the inhibitor non-covalently and reversibly binds (with affinity Ki) to the target protein. This is followed by an irreversible chemical reaction (with rate kinact) where the electrophile on the inhibitor attacks the nucleophilic cysteine. The overall potency of such an inhibitor is best described by the second-order rate constant kinact/Ki.[5]
Caption: Two-step mechanism of covalent KRAS G12C inhibition.
Biochemical Characterization: Confirming Covalent Modification
The foundational step in characterizing a putative covalent inhibitor is to confirm direct target engagement and quantify the kinetics of the covalent reaction. High-resolution liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[5][6]
Protocol: Intact Protein LC-MS Analysis
This protocol allows for the direct measurement of the mass shift corresponding to the inhibitor binding to recombinant KRAS G12C protein.
Rationale: By observing the appearance of a new mass peak corresponding to [Protein + Inhibitor], we can confirm covalent adduction. A time-course experiment allows for the calculation of reaction rates. Using wild-type (WT) KRAS, which lacks the Cys12 residue, serves as a critical negative control to demonstrate selectivity.
Materials:
-
Recombinant human KRAS G12C (GDP-loaded) and KRAS WT proteins
-
This compound (or other test compound)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4
-
Quench Solution: 0.1% Formic Acid
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Procedure:
-
Preparation: Dilute recombinant KRAS G12C and KRAS WT proteins to a final concentration of 5 µM in pre-chilled Assay Buffer. Prepare a 100 µM stock of the inhibitor in DMSO.
-
Reaction Initiation: In a 96-well plate, combine 45 µL of the 5 µM protein solution with 5 µL of the 100 µM inhibitor stock (final concentrations: 4.5 µM protein, 10 µM inhibitor). For the no-inhibitor control, add 5 µL of DMSO.
-
Time-Course Incubation: Incubate the plate at room temperature. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by transferring 10 µL of the reaction mixture into 90 µL of ice-cold Quench Solution.
-
LC-MS Analysis: Analyze the quenched samples immediately.
-
Inject 5-10 µL onto a suitable reverse-phase column (e.g., C4).
-
Elute with a fast gradient of acetonitrile in water (both with 0.1% formic acid).
-
Acquire mass spectra over a relevant m/z range to observe the unmodified and modified protein.
-
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the proteins. Calculate the percentage of modified protein at each time point by comparing the relative intensities of the adducted and non-adducted protein peaks.
| Parameter | Expected Value (Hypothetical) | Significance |
| Mass of KRAS G12C (unmodified) | ~21,000 Da | Baseline for comparison. |
| Mass of Test Compound | ~271.35 Da | The expected mass addition. |
| Observed Adducted Mass | ~21,271 Da | Confirms 1:1 covalent binding. |
| % Modification (G12C, 60 min) | > 80% | Indicates efficient covalent reaction. |
| % Modification (WT, 60 min) | < 5% | Demonstrates selectivity for the G12C mutant. |
Cell-Based Characterization: Assessing Functional Impact
Confirming that covalent binding translates into functional inhibition of oncogenic signaling within a cellular context is crucial. This is primarily achieved by measuring the phosphorylation status of downstream effectors in the MAPK pathway, particularly ERK.[3][7]
Caption: Inhibition of the KRAS-MAPK signaling pathway.
Protocol: Western Blot for Phospho-ERK (p-ERK)
This protocol measures the level of activated ERK in a KRAS G12C mutant cell line (e.g., NCI-H358) following inhibitor treatment.
Rationale: A potent and specific KRAS G12C inhibitor should decrease the level of p-ERK without affecting the total amount of ERK protein. This demonstrates on-pathway target engagement and functional inhibition of the signaling cascade. Comparing the dose-response in a KRAS WT cell line can further validate selectivity.
Materials:
-
NCI-H358 (KRAS G12C) and A549 (KRAS G12S, as a negative control) cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2, Mouse anti-GAPDH (loading control).[8]
-
Secondary Antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP
-
SDS-PAGE equipment, PVDF membranes, and chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a dose-response of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and re-probed for Total-ERK and then for GAPDH.
Data Analysis & Expected Results: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the Total-ERK signal for each lane. A successful experiment will show a dose-dependent decrease in the p-ERK/Total-ERK ratio in the KRAS G12C cell line, while having minimal effect in a KRAS WT or other mutant cell line.
| Inhibitor Conc. (nM) | p-ERK/Total-ERK Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.65 | 35% |
| 100 | 0.20 | 80% |
| 1000 | 0.05 | 95% |
Summary and Future Directions
The protocols outlined provide a robust framework for the initial characterization of novel 2,7-diazaspiro[3.5]nonan-1-one based covalent inhibitors of KRAS G12C. Positive results from these assays—demonstrated by selective covalent modification in biochemical assays and on-target pathway inhibition in cell-based models—provide strong justification for advancing compounds to more complex studies. These include cell viability assays to determine anti-proliferative effects, chemical proteomics to assess off-target covalent binding, and ultimately, in vivo xenograft models to evaluate anti-tumor efficacy.[1][11]
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548–551. [Link]
-
Zhang, T., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 1230–1239. [Link]
-
Lito, P., et al. (2022). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Molecular Oncology, 16(11), 2137-2150. [Link]
-
Lebraud, H., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Medicinal Chemistry Letters, 9(6), 557–562. [Link]
-
Kidane, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
-
Patricelli, M. P., et al. (2016). Selective inhibition of oncogenic KRAS output with small molecules targeting the inactive state. Cancer Discovery, 6(3), 316-329. [Link]
-
Hansen, R., et al. (2022). Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. Journal of Biological Chemistry, 298(8), 102186. [Link]
-
Reaction Biology. KRAS Assay Services. [Link]
-
O'Bryan, J. P. (2019). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature Experiments. [Link]
-
Nakayama, K., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
-
Nakajima, Y., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
Sources
- 1. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
This compound is a valuable scaffold in medicinal chemistry, notably explored for its potential in developing novel antimycobacterial agents.[1] Its synthesis involves the construction of a spirocyclic system containing a β-lactam (azetidin-2-one) ring fused to a piperidine ring. A common and effective strategy for forming the β-lactam ring is the Staudinger [2+2] ketene-imine cycloaddition.[2][3][4] This guide will focus on a plausible and robust synthetic route, highlighting critical parameters and potential challenges to empower you to optimize your experimental outcomes.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process, beginning with a protected piperidine derivative and culminating in the formation of the desired spirocyclic lactam.
Sources
- 1. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Welcome to the technical support center for the purification of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.
The unique structure of this compound, featuring a rigid spirocyclic core, a lactam functionality, a secondary amine, and a benzyl group, presents specific purification challenges. This guide provides practical, field-proven insights to address these issues effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Persistent Yellow/Brown Coloration in the Final Product
Q: After column chromatography, my this compound is a yellow or brownish solid, not the expected off-white solid. TLC shows a single spot. What could be the cause and how can I fix it?
A: This is a common issue, particularly if palladium catalysts were used in a preceding synthesis step (e.g., debenzylation or cross-coupling reactions).[1]
-
Causality: The coloration is often due to trace amounts of residual palladium or other heavy metals, which can be difficult to detect by TLC.[1] These impurities can be problematic for downstream applications, especially in catalysis or biological assays. Another possibility is the presence of minor, highly conjugated impurities that are not well-resolved on TLC.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. The charcoal will adsorb many colored impurities.
-
Aqueous Wash with a Chelating Agent: During the work-up, include a wash with an aqueous solution of a mild chelating agent like sodium thiosulfate or a dilute solution of ethylenediaminetetraacetic acid (EDTA) to sequester residual metal ions.[1]
-
Recrystallization: If the product is crystalline, recrystallization is a powerful technique for removing colored impurities. A related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, has been successfully recrystallized from ethanol.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, or dichloromethane/diethyl ether) to find optimal conditions.
-
Problem 2: Difficulty Separating Starting Materials or Closely-Related Byproducts by Flash Chromatography
Q: I am struggling to separate my target compound from unreacted starting materials or a closely related byproduct using flash column chromatography on silica gel. The spots are too close on TLC.
A: The polarity of this compound is influenced by the lactam, the secondary amine, and the benzyl group. This can result in similar retention factors (Rf) to certain starting materials or byproducts.
-
Causality: Standard silica gel chromatography separates based on polarity. If the impurity has a very similar polarity to the product, separation will be challenging. The basic nature of the secondary amine can also lead to tailing on silica gel, further complicating separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Systematically screen different solvent systems. A common mobile phase for similar compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Additive for Basic Compounds: To minimize tailing and improve separation of basic compounds on silica gel, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol.
-
-
Change the Stationary Phase:
-
Alumina: For basic compounds, switching to alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.
-
Reverse-Phase Chromatography: If the impurities have different hydrophobic characteristics, reverse-phase flash chromatography (C18 silica) can be highly effective. The mobile phase is typically a gradient of acetonitrile in water or methanol in water.
-
-
Problem 3: Product Degradation During Purification
Q: I am observing the appearance of new, lower Rf spots on my TLC plate after leaving my compound on the silica gel column for an extended period. Is my compound degrading?
A: Yes, it is possible for this compound to degrade on silica gel, which is acidic.
-
Causality: The lactam ring can be susceptible to hydrolysis under acidic conditions, especially in the presence of nucleophilic solvents like methanol. The benzyl group could also potentially be cleaved under certain conditions, although this is less likely on silica gel alone.
-
Troubleshooting Steps:
-
Minimize Contact Time: Pack the column and run the chromatography as efficiently as possible. Do not let the compound sit on the column for an extended period.
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base like triethylamine to neutralize its acidity. This can be done by preparing a slurry of silica gel in the mobile phase containing the basic additive.
-
Alternative Purification Methods: If degradation is a significant issue, consider purification by recrystallization or preparative HPLC with a shorter run time.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for this compound?
A1: A good starting point is to use thin-layer chromatography (TLC) to screen different mobile phases.
-
Recommended TLC Screening Solvents:
-
Ethyl acetate/Hexanes (e.g., start with 50:50 and vary the ratio)
-
Dichloromethane/Methanol (e.g., start with 95:5 and increase the methanol percentage)
-
-
Target Rf: Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
Protocol: Flash column chromatography is often performed with silica gel 60 as the stationary phase.[3]
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification or purity analysis?
A2: Absolutely. HPLC is an excellent technique for both final purification (preparative HPLC) and for assessing the purity of your final compound.
-
For Purity Analysis (Analytical HPLC):
-
Column: A reverse-phase C18 column is a standard choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with 0.1% formic acid or trifluoroacetic acid is a common starting point for LC-MS analysis of beta-lactams.[4]
-
-
For Chiral Separations: Since this compound is chiral, you may need to separate enantiomers. Chiral HPLC is the method of choice for this.
-
Chiral Stationary Phases (CSPs): Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective. Screening different CSPs and mobile phases is typically necessary to achieve separation.[5]
-
Q3: What are the key considerations for recrystallizing this compound?
A3: Recrystallization is a powerful technique for achieving high purity, especially for crystalline solids.
-
Solvent Selection is Crucial:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Impurities should be either highly soluble or insoluble in the chosen solvent at all temperatures.
-
-
Suggested Solvents to Screen:
-
Alcohols (e.g., ethanol, isopropanol)[2]
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures of a "good" solvent and an "anti-solvent" (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether).
-
-
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, you can perform a hot filtration through a small amount of charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Data and Protocols
Table 1: Example Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Example Mobile Phase/Solvent | Target Compound | Reference |
| Flash Chromatography | Silica Gel 60 | Ethyl Acetate / Hexanes (Gradient) | Spiro-β-lactams | [3] |
| Flash Chromatography | Silica Gel | Dichloromethane / Methanol (Gradient) | General polar compounds | N/A |
| Reverse-Phase HPLC | C18 Silica | Methanol / Water + 0.1% Formic Acid | β-lactam antibiotics | [4] |
| Recrystallization | N/A | Ethanol | 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one | [2] |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing the Purification Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Chromatography Issues
Sources
- 1. reddit.com [reddit.com]
- 2. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Overcoming solubility issues with 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one derivatives
Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. Our goal is to provide a comprehensive resource, combining foundational knowledge with actionable troubleshooting protocols to help you overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of these spirocyclic compounds.
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A: The limited aqueous solubility of this scaffold is primarily due to its molecular structure. Key contributing factors include:
-
Hydrophobic Benzyl Group: The large, non-polar benzyl group significantly contributes to the molecule's overall hydrophobicity.
-
Rigid Spirocyclic Core: The spiro[3.5]nonane core is a rigid, aliphatic structure that is also hydrophobic in nature.
-
Crystalline Structure: Many active pharmaceutical ingredients (APIs) with low solubility exist in a stable crystalline form.[1] Overcoming the crystal lattice energy to allow the solvent to interact with the molecule requires a significant amount of energy.[2]
-
Molecular Size: Larger molecules, or those with a higher molecular weight, are often less soluble as they are more difficult for solvent molecules to surround and solvate.[3][4]
Q2: What are the key physicochemical properties I should consider?
A: Understanding the compound's properties is the first step in designing a solubilization strategy. The core structure contains two key functional groups:
-
A tertiary amine within the diazaspiro ring system.
-
A lactam (a cyclic amide) which is part of the azetidinone ring.
The tertiary amine is basic and can be protonated at acidic pH. This ionization is crucial, as the resulting salt form is typically much more water-soluble than the neutral form.[2][] The lactam is relatively neutral but contributes to the molecule's polarity. The overall solubility will be a balance between the hydrophobic backbone and the ionizable amine group.
Q3: What is a good starting point for solvent selection?
A: For initial experiments, a tiered approach is recommended.
-
Aqueous Buffers: Start with aqueous buffers at different pH values to assess pH-dependent solubility. Given the basic amine, buffers with a pH of 2-5 are a logical starting point.
-
Organic Co-solvents: If aqueous solubility is insufficient, introduce water-miscible organic co-solvents.[] Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[] These solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a hydrophobic compound.[]
-
Neat Organic Solvents: For creating high-concentration stock solutions, neat organic solvents like DMSO or DMF are often necessary.
Q4: Can I use surfactants or cyclodextrins?
A: Yes, these are excellent advanced strategies.
-
Surfactants like Tween® 80 or sodium lauryl sulfate (SLS) can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[6][7]
-
Cyclodextrins are functional excipients with a hydrophobic interior and a hydrophilic exterior.[8] They can form inclusion complexes with the hydrophobic parts of your molecule (like the benzyl group), effectively shielding them from the aqueous environment and increasing apparent solubility.[2][8] Substituted β-cyclodextrins are commonly used due to their high water solubility.[2]
Systematic Troubleshooting Guide for Solubility Issues
When facing solubility challenges, a systematic approach is key. The following workflow provides a step-by-step process to identify an effective solubilization strategy.
Caption: A decision workflow for systematically troubleshooting solubility.
Experimental Protocols
Here are detailed protocols for the key steps outlined in the troubleshooting workflow.
Protocol 1: pH-Dependent Solubility Screening
-
Objective: To determine the effect of pH on the solubility of the compound by leveraging the ionizable tertiary amine.
-
Rationale: The tertiary amine in the diazaspiro ring will become protonated (positively charged) at a pH below its pKa. This charged species is significantly more polar and thus more soluble in aqueous media.[]
-
Methodology:
-
Prepare a set of buffers (e.g., citrate, phosphate) at various pH points, such as 2.0, 4.0, 6.0, and 7.4.
-
Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH range.
-
Protocol 2: Co-solvent System Development
-
Objective: To enhance solubility by reducing the polarity of the solvent system.
-
Rationale: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water.[] This reduces the overall polarity of the solvent, making it more favorable for solvating hydrophobic molecules.[]
-
Methodology:
-
Select a promising aqueous buffer from Protocol 1 (typically the one showing the highest solubility, or a physiologically relevant buffer like PBS at pH 7.4).
-
Choose a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol).
-
Prepare a series of solvent systems by mixing the chosen buffer with increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Repeat steps 2-6 from Protocol 1 for each co-solvent mixture.
-
Analyze the results to determine the most effective co-solvent and its optimal concentration. Be mindful of potential toxicity or experimental interference from high concentrations of organic solvents.
-
Data Summary: Solvent & Excipient Properties
The table below summarizes common solvents and excipients used for solubility enhancement, providing key properties to guide your selection.
| Category | Agent | Polarity | Primary Mechanism of Action | Common Use Case |
| Aqueous | Citrate Buffer (pH 2-6) | High | pH modification (protonation of amine) | Initial pH screening, oral formulations |
| Phosphate Buffer (pH 6-8) | High | pH modification, physiological relevance | Cell-based assays, parenteral formulations | |
| Co-solvents | DMSO | High (Aprotic) | Reduces solvent polarity | Stock solutions, in vitro screening |
| Ethanol | High (Protic) | Reduces solvent polarity | Oral and parenteral formulations | |
| PEG 400 | Medium | Reduces solvent polarity, viscosity modifier | Oral and parenteral formulations | |
| Propylene Glycol | Medium | Reduces solvent polarity, humectant | Wide range of formulations | |
| Excipients | Tween® 80 (Polysorbate 80) | Amphiphilic | Micellar solubilization (surfactant) | Emulsions, parenteral formulations |
| HP-β-CD | Hydrophilic exterior | Inclusion complex formation | Aqueous formulations for oral/parenteral use |
Advanced Strategies for Recalcitrant Compounds
If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary. These often involve altering the solid state of the compound or using specialized delivery systems.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique that involves dispersing the crystalline API into a polymer matrix in an amorphous (non-crystalline) state.[9] The amorphous form has higher energy and does not have a crystal lattice to overcome, leading to significantly enhanced solubility and dissolution rates.[2] This is often achieved through methods like hot-melt extrusion or spray drying.[10]
-
Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][3] Techniques like micronization or nanosuspension can be employed to reduce particles to the micrometer or nanometer range, respectively.[8][9][11]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[6][9] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, presenting the drug in a solubilized state.[9]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with this compound derivatives, enabling the successful progression of their research and development efforts.
References
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Kumar, S., & Singh, P. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
National Institutes of Health. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
Sources
- 1. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. senpharma.vn [senpharma.vn]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing reaction conditions for the synthesis of diazaspiro[3.5]nonane compounds
Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this valuable scaffold. Diazaspiro[3.5]nonanes are crucial building blocks in medicinal chemistry due to their unique three-dimensional structure, which can enhance drug-like properties.[1][2][3] However, their synthesis can present several challenges. This guide offers practical, experience-driven advice to help you optimize your reaction conditions and overcome common hurdles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of diazaspiro[3.5]nonane derivatives, offering a systematic approach to identify and resolve them.
Issue 1: Low or No Product Yield
A low yield of the desired diazaspiro[3.5]nonane is one of the most common frustrations. The root cause can range from suboptimal reaction conditions to reactant degradation.
Initial Diagnostic Questions:
-
Have you confirmed the identity and purity of your starting materials? Impurities in reactants can inhibit the reaction or lead to unwanted side products.
-
Is your reaction truly not working, or is the product unstable under the reaction or workup conditions? Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to distinguish between a stalled reaction and product decomposition.[4]
-
Are you using the appropriate solvent and base combination for your specific synthetic route? The choice of solvent and base is critical for achieving a successful cyclization.
Systematic Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low yield in diazaspiro[3.5]nonane synthesis.
Issue 2: Formation of Side Products
The generation of unintended side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Suggested Solution |
| Polymerization | High concentration of reactants, excessive temperature. | Use a more dilute solution, lower the reaction temperature, and consider slow addition of one of the reactants. |
| Ring-Opened Products | Unstable intermediates, harsh reaction conditions (e.g., strong acid or base). | Use milder reaction conditions. For example, if using a strong base like NaH, consider a weaker base like K₂CO₃ or an organic base like triethylamine.[5][6] |
| Isomeric Byproducts | Lack of stereochemical control during the reaction. | Optimize the reaction conditions to favor the formation of the desired isomer. This may involve changing the solvent, temperature, or catalyst. |
| Incomplete Deprotection | Insufficient deprotection reagent or reaction time. | Increase the amount of deprotection reagent (e.g., TFA for Boc groups) or extend the reaction time.[7] Monitor the reaction closely to avoid over-reaction. |
Issue 3: Difficulty with Product Purification
Diazaspiro[3.5]nonane compounds can be challenging to purify due to their polarity and the potential for closely related impurities.[4]
Purification Strategies:
-
Flash Column Chromatography: This is the most common method.[4]
-
Solvent System Optimization: A gradient elution is often more effective than isocratic elution.[4] Start with a non-polar solvent system and gradually increase the polarity.
-
Adding a Base: For basic amine compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Preparative HPLC: For very difficult separations, preparative HPLC can offer higher resolution. Both normal-phase and reversed-phase columns can be effective depending on the compound's polarity.[4]
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method, often yielding material of high purity.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to construct the diazaspiro[3.5]nonane core?
A1: Several synthetic strategies have been developed. A common approach involves a multi-step synthesis that includes a cyclization reaction to form one of the rings, followed by the formation of the second ring. For example, a method can involve reacting a suitable precursor with chloroacetyl chloride, followed by an intramolecular cyclization.[5] Another approach may utilize an epoxidation and ring-enlargement reaction sequence.[8] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: How do I choose the appropriate protecting groups for the nitrogen atoms?
A2: The choice of protecting groups is crucial and depends on the subsequent reaction conditions you plan to employ.
-
Boc (tert-butyloxycarbonyl): This is a very common protecting group as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).[7][9]
-
Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by catalytic hydrogenation.
-
Bn (benzyl): Can be removed by catalytic hydrogenation.[5]
It is often advantageous to use orthogonal protecting groups if you need to deprotect one nitrogen atom selectively in the presence of the other.
Q3: My cyclization reaction to form the spirocyclic core is not working. What should I try?
A3: If your cyclization is failing, consider the following:
-
The Thorpe-Ingold Effect: The presence of a quaternary carbon at the spirocenter can favor ring closure. Ensure your precursor is designed to take advantage of this effect.
-
Reaction Concentration (High Dilution Principle): Intramolecular cyclizations are often favored at low concentrations to minimize intermolecular side reactions like polymerization. Try running your reaction at a higher dilution.
-
Choice of Base and Solvent: The base and solvent system is critical. For example, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often used to deprotonate a precursor to initiate cyclization.[8] However, for sensitive substrates, a milder base like potassium carbonate may be necessary.[6]
Q4: How can I improve the diastereoselectivity of my reaction?
A4: Achieving high diastereoselectivity can be challenging. Here are some strategies:
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into your starting material can direct the stereochemical outcome of the cyclization.
-
Catalyst Control: The use of a chiral catalyst can induce asymmetry and favor the formation of one diastereomer over the other.
-
Substrate Control: The inherent stereochemistry of your starting material can influence the stereochemical outcome of the reaction.
III. Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes a general method for the removal of a Boc protecting group from a nitrogen atom in a diazaspiro[3.5]nonane derivative.[7]
Materials:
-
Boc-protected diazaspiro[3.5]nonane derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected compound in DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (typically 5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product.
Protocol 2: General Procedure for Intramolecular Cyclization
This protocol outlines a general approach for an intramolecular cyclization to form the diazaspiro[3.5]nonane core, using a strong base.
Materials:
-
Linear precursor with appropriate functional groups for cyclization
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Nitrogen or Argon atmosphere setup
-
Syringes and needles
-
Quenching solution (e.g., saturated ammonium chloride or water)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Add the linear precursor to the flask and dissolve it in anhydrous DMF or THF (to a concentration of approximately 0.01-0.05 M).
-
Cool the solution to 0 °C.
-
Carefully add NaH (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for intramolecular cyclization.
IV. References
-
Troubleshooting common issues in spirocyclic compound synthesis - Benchchem. Available from:
-
2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - ChemicalBook. Available from:
-
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. Available from:
-
CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents. Available from:
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available from:
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH. Available from:
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. Available from:
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available from:
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. Available from:
-
Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. Available from:
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 8. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one. This spirocyclic β-lactam is a valuable scaffold in medicinal chemistry, notably as a precursor for novel antitubercular agents and sigma receptor ligands.[1][2] The synthesis, however, is frequently plagued by side reactions that can complicate purification and significantly reduce yields. This document addresses the most common challenges in a practical, question-and-answer format, grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I mitigate them?
Low yield is the most common issue reported for this synthesis, which typically employs a Staudinger [2+2] ketene-imine cycloaddition.[3][4] The problem can usually be traced back to one of four areas: inefficient ketene generation, competitive ketene side reactions, poor imine quality, or product decomposition.
Causality & Corrective Actions:
-
Inefficient Ketene Generation: The ketene (benzylamino ketene) is generated in situ from an N-benzyl-glycine derivative (e.g., the corresponding acyl chloride) and a tertiary amine base like triethylamine (Et₃N).[5] If the base is not strong enough or if it is sterically hindered, dehydrohalogenation will be slow, allowing the unstable acyl chloride to decompose.
-
Protocol Validation: Ensure your acyl chloride precursor is pure and dry. Use freshly distilled triethylamine (at least 2.5 equivalents) and ensure it is added to the acyl chloride solution, not the other way around, to maintain a high concentration of the base during ketene formation.
-
-
Ketene Dimerization/Polymerization: Ketenes are highly electrophilic and can react with themselves in a [2+2] cycloaddition to form diketene dimers or higher-order polymers. This is a major pathway that consumes the ketene, preventing it from reacting with the imine.
-
Protocol Validation: This side reaction is highly concentration-dependent. The most effective mitigation strategy is to add the acyl chloride/base solution dropwise to a cooled (0 °C or below) solution of the imine over an extended period (1-2 hours). This keeps the instantaneous concentration of the ketene low, favoring the reaction with the imine, which is present in stoichiometric excess.[3]
-
-
Poor Imine Quality: The reaction's success is contingent on a high-quality imine, typically formed from a protected 4-piperidone derivative. The presence of water or unreacted ketone/amine starting materials will severely impact the yield.
-
Protocol Validation: The imine should be freshly prepared and used immediately or stored under an inert atmosphere. Water will rapidly quench the ketene. Unreacted ketone will not participate in the reaction, while residual amine can react with the ketene to form an undesired amide byproduct. Confirm imine formation and purity via ¹H NMR before use.
-
-
Product Decomposition: The β-lactam ring is susceptible to hydrolysis, particularly under harsh acidic or basic conditions during aqueous workup.
-
Protocol Validation: During workup, wash the reaction mixture with a mild base like a saturated sodium bicarbonate solution, followed by brine.[3] Avoid strong acids or bases and prolonged exposure to aqueous phases.
-
Q2: My NMR spectrum shows two distinct sets of signals for the β-lactam protons, suggesting a diastereomeric mixture. How can I control the stereoselectivity?
The Staudinger reaction can produce two diastereomers: a cis and a trans isomer, referring to the relative stereochemistry of the substituents on the β-lactam ring. The formation of a mixture is common, and the ratio is highly dependent on reaction conditions.[5][6]
Causality & Control:
The stereochemical outcome is determined by the kinetics of ring closure of a zwitterionic intermediate.[7]
-
Path A (Conrotatory Closure): Direct cyclization of the initially formed zwitterion leads to the cis product.
-
Path B (Bond Rotation then Closure): Rotation around the newly formed C-C single bond, followed by cyclization, leads to the trans product.
The preferred pathway is influenced by:
-
Temperature: Lower temperatures (e.g., -20 °C to 0 °C) typically favor the cis diastereomer by disfavoring the bond rotation required to form the trans product.[6]
-
Solvent Polarity: Nonpolar solvents (e.g., toluene, dichloromethane) often favor the cis product, whereas polar solvents can stabilize the zwitterionic intermediate, allowing more time for bond rotation and leading to a higher proportion of the trans isomer.[6]
-
Imine Substituents: The electronic nature of the group on the imine nitrogen can influence the stability of the intermediate and the resulting stereochemistry.
Protocol for Maximizing a Single Diastereomer:
-
To favor the cis isomer, conduct the reaction at 0 °C or lower in a nonpolar solvent like dichloromethane.
-
To favor the trans isomer, you may experiment with more polar solvents like acetonitrile, although this can sometimes increase the formation of other side products.
-
Diastereomers can often be separated using column chromatography on silica gel, as they typically have different polarities.
Q3: I've isolated a persistent, non-polar byproduct that co-elutes with my product. What could it be?
A common non-polar byproduct is the ketene dimer. Another possibility, though less common in this specific synthesis, are olefinic impurities arising from elimination reactions.[3]
Identification & Removal:
| Side Product | Formation Mechanism | Key Analytical Signatures | Mitigation & Removal |
| Ketene Dimer | [2+2] cycloaddition of two ketene molecules. | ¹H NMR: Absence of characteristic β-lactam proton signals. Presence of signals corresponding to the benzyl group. MS: Molecular ion corresponding to double the mass of the ketene intermediate. | Use high dilution and slow addition of the ketene precursor. Can often be removed by careful column chromatography with a shallow gradient, or sometimes by recrystallization. |
| Olefinic Impurities | Elimination reaction from the piperidine ring, potentially during imine formation or under basic conditions. | ¹H NMR: Appearance of signals in the vinyl region (δ 5-6.5 ppm). IR: C=C stretching band. | Ensure anhydrous conditions and avoid excessively strong bases or high temperatures during imine formation. Purification via chromatography is the most effective removal method. |
Q4: How can I reliably characterize the desired product and distinguish it from the main side products?
Proper characterization is crucial. A combination of NMR spectroscopy and mass spectrometry is essential.
Analytical Workflow:
-
¹H NMR Spectroscopy: This is the most powerful tool.
-
Desired Product (this compound): Look for the characteristic signals of the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~4.5 ppm), the piperidine ring protons (complex multiplets ~1.5-3.0 ppm), and the key β-lactam CH₂ protons (often seen as two doublets or a complex multiplet adjacent to the spiro carbon).[8]
-
Diastereomers: The coupling constants (J-values) between the protons on the β-lactam ring can help distinguish cis and trans isomers.
-
Impurities: Look for unreacted imine, signals for ketene dimers, or vinyl protons from elimination products as detailed in the table above.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the product (C₁₅H₂₀N₂O). This allows for unambiguous confirmation of the elemental composition and rules out many potential side products.
-
Troubleshooting & Optimization Workflow
This workflow provides a decision-making process for addressing low yields and impurities.
Caption: Troubleshooting workflow for low yield and impurities.
General Experimental Protocol
This protocol is a generalized starting point for the Staudinger [2+2] cycloaddition synthesis of this compound. Optimization of temperature, concentration, and addition times may be required.
Materials:
-
Imine precursor (derived from N-Boc-4-piperidone or similar)
-
N-Benzyl-glycine acyl chloride
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Imine Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.
-
Ketene Precursor Solution: In a separate dry flask, dissolve the N-benzyl-glycine acyl chloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Reaction: Add the ketene precursor solution to the cooled imine solution dropwise via a syringe pump or dropping funnel over 1-2 hours. Maintain the internal temperature at 0 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
References
-
ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (2002). ResearchGate. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2024). Journal of Medicinal Chemistry. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2012). Molecules. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. (2021). American Chemical Society. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. (2021). ScholarWorks @ UTRGV. [Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. (2021). ACS Omega. [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ResearchGate. [Link]
Sources
- 1. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride(1227381-91-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Chiral Separation of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantioselective separation of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one. This document is designed for researchers, chromatographers, and drug development professionals who are tasked with resolving the enantiomers of this important spirocyclic scaffold. Recent research has highlighted the stereospecific bioactivity of this compound class, particularly in the development of novel antimycobacterial agents where the R-enantiomer was found to be more potent[1]. This guide provides field-proven insights, detailed methodologies, and robust troubleshooting advice to ensure successful and efficient chiral separations.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation necessary for this compound?
Enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological properties[2]. For this compound derivatives, a recent study demonstrated that the biological activity against mycobacteria resides primarily in one enantiomer[1]. Therefore, separating and testing the pure enantiomers is critical for understanding the true therapeutic potential and safety profile of the new chemical entity, a requirement for regulatory approval.
Q2: What is the primary technique for separating the enantiomers of this compound?
Direct separation using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the most effective and widely used approach[3]. These techniques utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation[4].
Q3: Which type of Chiral Stationary Phase (CSP) should I start with?
For a molecule like this compound, which contains aromatic rings, hydrogen bond donors/acceptors, and a rigid spirocyclic core, polysaccharide-based CSPs are the most versatile and successful starting point[5][6]. These are columns where derivatives of cellulose or amylose are coated or immobilized on a silica support[6]. They offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for a broad array of chemical structures[7][8].
Q4: Should I use HPLC or SFC for my separation?
Both techniques are powerful, and the choice often depends on available instrumentation and specific goals (e.g., speed, solvent consumption, scale).
-
HPLC is widely available and robust. Normal-phase HPLC is often the first choice for chiral separations due to strong enantioselectivity.
-
SFC is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption[9]. SFC often provides faster separations and higher efficiency than HPLC[10][11]. For this reason, SFC is frequently the preferred method for high-throughput screening and preparative-scale purification[9].
Core Methodology & Experimental Protocols
The development of a successful chiral separation method is a systematic process. The workflow below outlines the general strategy, from initial screening to final method optimization.
Caption: Chiral Method Development Workflow
Recommended Starting Screening Platforms
The following tables provide recommended starting conditions for screening this compound on both HPLC and SFC platforms. Polysaccharide-based columns are prioritized due to their high success rates[4].
Table 1: Chiral HPLC Screening Conditions (Normal Phase)
| Parameter | Condition | Rationale & Details |
| Columns | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) | These two phases are complementary and cover a broad selectivity space for chiral recognition[6]. |
| Mobile Phase | Heptane/Ethanol or Heptane/Isopropanol (IPA) | Start with a 90/10 (v/v) mixture. Run a gradient from 95/5 to 50/50 to explore a wide polarity range. |
| Additive | 0.1% Diethylamine (DEA) | Critical Step: The analyte is a basic compound. DEA is added to the alcohol modifier to prevent peak tailing by masking acidic silanol groups on the silica surface, significantly improving peak shape and resolution[12][13]. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate for initial screening. Lower flow rates can sometimes improve resolution[14]. |
| Temperature | 25 °C | Maintain a stable temperature, as it can influence chiral recognition[12]. |
| Detection | UV at 254 nm or analyte's λmax | The benzyl group provides strong UV absorbance. |
Table 2: Chiral SFC Screening Conditions
| Parameter | Condition | Rationale & Details |
| Columns | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) | As with HPLC, these columns are highly effective in SFC and show complementary selectivity[10]. |
| Mobile Phase | CO2 / Methanol (MeOH) | Methanol is an excellent, polar co-solvent that works well with a broad range of compounds in SFC. |
| Gradient | 5% to 40% MeOH over 5-10 minutes | This gradient covers a wide elution window to find the optimal separation conditions. |
| Additive | 0.1% Diethylamine (DEA) | Similar to HPLC, a basic additive is crucial for good peak shape for this basic analyte. Add it to the MeOH co-solvent[13]. |
| Back Pressure | 150 bar | Standard back pressure to maintain the CO2 in its supercritical state. |
| Flow Rate | 3.0 mL/min | SFC allows for higher flow rates than HPLC, leading to faster analysis times[10]. |
| Temperature | 40 °C | A slightly elevated temperature is common in SFC to ensure mobile phase homogeneity and improve kinetics. |
Step-by-Step Protocol: Sample & Mobile Phase Preparation
-
Sample Preparation:
-
Accurately weigh ~1 mg of the racemic this compound sample.
-
Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., ethanol or methanol) to create a ~1 mg/mL stock solution. Avoid using strong, non-polar solvents if the mobile phase is polar, and vice-versa, to prevent peak distortion.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit[12].
-
-
Mobile Phase Preparation (for HPLC Normal Phase):
-
Prepare the alcohol modifier (e.g., Ethanol) containing the additive. For 100 mL of modifier, add 100 µL of DEA for a 0.1% concentration. Mix thoroughly.
-
Prepare the final mobile phase by mixing the alkane (e.g., Heptane) and the additive-containing alcohol in the desired ratio (e.g., 90 mL Heptane + 10 mL of 0.1% DEA in Ethanol).
-
Degas the mobile phase using sonication or helium sparging to prevent air bubbles in the system[12].
-
Troubleshooting Guide
Encountering issues is a normal part of method development. This guide addresses the most common problems in a logical, question-and-answer format.
Caption: Troubleshooting Decision Tree
Q: I see no separation at all (a single, sharp peak). What should I do?
-
Cause: The selected Chiral Stationary Phase (CSP) may not provide stereoselective interactions for your molecule under the current conditions[12].
-
Solution 1 (Highest Priority): Screen a different CSP. If you started with a cellulose-based column, try an amylose-based one, or vice-versa. Their chiral recognition abilities are often complementary[6].
-
Solution 2: Change the mobile phase modifier. The nature of the alcohol (e.g., ethanol vs. isopropanol) can significantly alter the hydrogen bonding interactions between the analyte and the CSP, sometimes revealing or improving separation[7].
-
Solution 3 (SFC): In SFC, sometimes switching the co-solvent from methanol to ethanol can dramatically impact selectivity.
Q: My peaks are tailing badly, resulting in poor resolution. How can I fix this?
-
Cause: For a basic compound like this compound, this is almost always due to secondary interactions with acidic silanol groups remaining on the silica support of the CSP[12][15].
-
Solution 1 (Most Effective): Ensure you have a basic additive in your mobile phase. If you are already using 0.1% DEA, try increasing it to 0.2%. This additive competes with your basic analyte for the active silanol sites, leading to more symmetrical peaks[13].
-
Solution 2: Check for column contamination. If the column has been used with acidic compounds previously, strongly adsorbed impurities can cause tailing. Flush the column according to the manufacturer's instructions[16].
Q: My peaks are fronting. What does this mean?
-
Cause: Peak fronting is typically a symptom of column overload or sample solvent issues[15][17].
-
Solution 1: Reduce the amount of sample injected. Decrease the injection volume or dilute your sample by a factor of 5 or 10 and reinject.
-
Solution 2: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting a sample in a much stronger solvent can cause the initial band to spread improperly on the column head, leading to fronting[12].
Q: My retention times are drifting and not reproducible. What is the cause?
-
Cause: Drifting retention times usually point to an unstable system. The most common culprits are insufficient column equilibration or changes in mobile phase composition[12].
-
Solution 1: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Flush with at least 10-20 column volumes of the new mobile phase whenever you make a change.
-
Solution 2: Prepare fresh mobile phase daily. Volatile components (like heptane or DEA) can evaporate over time, changing the composition and affecting retention. Keep mobile phase bottles sealed.
-
Solution 3: Check for temperature fluctuations. Use a column oven to maintain a constant temperature, as even small changes can affect retention times[14].
References
-
Ilisz, I., Aranyi, A., & Péter, A. (2023). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. Available from: [Link]
-
Matarashvili, I., & Farkas, T. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available from: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]
-
Ilisz, I., & Péter, A. (2014). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. Available from: [Link]
-
Ilisz, I., & Péter, A. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]
-
Khater, S., Zhang, Y., & West, C. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A. Available from: [Link]
-
Ilisz, I., & Péter, A. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available from: [Link]
-
Ma, S., et al. (2020). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Semantic Scholar. Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2023). Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. (2019). Available from: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. (2024). Available from: [Link]
-
Chiral HPLC Method Development. I.B.S. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (2003). Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (2012). Available from: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. (2022). Available from: [Link]
-
Venkatramani, C. J., et al. (2016). Simultaneous achiral-chiral analysis of pharmaceutical compounds using two-dimensional reversed phase liquid chromatography-supercritical fluid chromatography. PubMed. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. (2023). Available from: [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. (2023). Available from: [https://www.mdpi.com/23 separations-10-00009]([Link] separations-10-00009)
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. Available from: [Link]
-
1-(7-Benzyl-2,7-diazaspiro[3.5]nonan-2-yl)ethanone. PubChem. Available from: [Link]
Sources
- 1. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. | Semantic Scholar [semanticscholar.org]
- 9. selvita.com [selvita.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
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- 17. agilent.com [agilent.com]
Technical Support Center: Enhancing the Metabolic Stability of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the metabolic stability of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one analogs. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of this compound analogs, providing concise, evidence-based answers.
Q1: What are the primary metabolic "soft spots" on the this compound scaffold?
A1: The primary metabolic liabilities, or "soft spots," on this scaffold are typically associated with the N-benzyl group and unsubstituted positions on the aromatic ring. Key metabolic pathways include:
-
N-debenzylation: Cleavage of the bond between the benzyl group and the nitrogen atom is a common metabolic route for N-benzyl compounds.[1][2]
-
Aromatic Hydroxylation: The benzyl ring is susceptible to oxidation, often mediated by cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites.[1]
-
Oxidation of the Spirocyclic Core: While generally more stable, the spirocyclic structure can also undergo oxidation, although this is typically a less favored pathway. The introduction of spirocyclic scaffolds is often a strategy to improve metabolic stability.[3][4]
Q2: How does the spirocyclic nature of the 2,7-diazaspiro[3.5]nonan-1-one core influence its metabolic stability?
A2: The spirocyclic core generally enhances metabolic stability compared to more flexible, linear, or monocyclic analogs.[3][4] This is due to a few key factors:
-
Increased Three-Dimensionality: The rigid, three-dimensional structure of the spirocycle can limit its access to the active sites of metabolic enzymes.[3][5]
-
Higher Fraction of sp3-hybridized Carbons (Fsp3): A higher Fsp3 value is often correlated with improved physicochemical properties and better pharmacokinetic profiles, including enhanced metabolic stability.[3]
-
Reduced Lipophilicity: The introduction of azaspirocycles can lower the lipophilicity (logD) of a molecule, which may reduce its interaction with hydrophobic pockets in metabolic enzymes.[3]
Q3: What are the initial in vitro assays recommended for assessing the metabolic stability of our lead analog?
A3: A tiered approach using in vitro assays is the most efficient way to evaluate metabolic stability.[6][7] The recommended starting points are:
-
Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that primarily assesses Phase I metabolism mediated by CYP enzymes.[7][8][9] It provides a good initial measure of a compound's intrinsic clearance.[9]
-
Hepatocyte Stability Assay: Using intact liver cells offers a more comprehensive view of metabolism, as it includes both Phase I and Phase II metabolic pathways.[7][9] This assay is considered the "gold standard" for in vitro metabolism studies.[7]
-
Metabolite Identification Studies: If instability is observed in the initial assays, it is crucial to identify the metabolites formed. This is typically accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the sites of metabolic modification.[10][11][12]
Q4: We've observed high clearance of our lead compound in human liver microsomes. What are some common strategies to improve its metabolic stability?
A4: High clearance in liver microsomes suggests susceptibility to Phase I metabolism.[13] Common medicinal chemistry strategies to address this include:
-
Blocking Metabolic Hotspots:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[14]
-
Introduction of Electron-Withdrawing Groups: Placing groups like fluorine or chlorine on the aromatic ring can deactivate it towards oxidative metabolism.[15]
-
-
Modifying the N-Benzyl Group:
-
Replacing the Benzyl Group: Substituting the benzyl group with a different, more metabolically stable moiety can prevent N-dealkylation.
-
Introducing Steric Hindrance: Adding bulky groups near the benzylic position can sterically shield it from enzymatic attack.
-
-
Modulating Physicochemical Properties:
-
Reducing Lipophilicity: Decreasing the overall lipophilicity of the molecule can reduce its affinity for CYP enzymes.[14]
-
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues encountered when working to enhance the metabolic stability of this compound analogs.
Problem 1: High Discrepancy Between Liver Microsomal and Hepatocyte Stability Data
-
Possible Cause: This often indicates that Phase II metabolism is a significant clearance pathway for your compound. Liver microsomes primarily contain Phase I enzymes, while hepatocytes have both Phase I and Phase II enzymes.[7][16][17] Alternatively, the compound may be a substrate for transporters that are active in hepatocytes but absent in microsomes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discordant microsomal and hepatocyte stability data.
Problem 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Possible Cause: A poor correlation between in vitro metabolic stability and in vivo pharmacokinetic data can arise from several factors, including:
-
Extrahepatic Metabolism: Significant metabolism occurring in tissues other than the liver (e.g., intestine, kidney, lung).[7][16]
-
Active Transport: The compound may be a substrate for uptake or efflux transporters in vivo, which can significantly impact its distribution and clearance.
-
Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available for metabolism.
-
-
Troubleshooting Workflow:
Problem 3: LC-MS/MS Bioanalytical Method Issues
-
Possible Cause: Challenges in quantifying the parent compound and its metabolites via LC-MS/MS can be due to ion suppression, poor chromatographic resolution, or low sensitivity. [18]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) or consider solid-phase extraction (SPE) to remove interfering matrix components. [19] 2. Chromatographic Method Development:
-
Test different analytical columns (e.g., C18, phenyl-hexyl) to improve separation from matrix components and metabolites. [10] * Adjust the mobile phase composition and gradient to enhance peak shape and resolution. [18] 3. Mass Spectrometry Parameter Optimization:
-
Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to maximize signal intensity.
-
Optimize the collision energy for multiple reaction monitoring (MRM) transitions to ensure sensitivity and specificity. [10]
-
-
III. Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized method for determining the metabolic stability of this compound analogs in liver microsomes.
1. Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
2. Procedure: [20][21]1. Preparation: Thaw the liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. 2. Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, microsomal suspension, and test compound (final concentration typically 1 µM). 3. Pre-incubation: Pre-warm the plate at 37°C for 5 minutes. 4. Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. 5. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction. [20]6. Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins. 7. Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
IV. Data Presentation
Table 1: Hypothetical Metabolic Stability Data for this compound Analogs in Human Liver Microsomes
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent | - | 15 | 46.2 |
| Analog 1 | 4-Fluoro on Benzyl | 45 | 15.4 |
| Analog 2 | N-Cyclopropylmethyl | >60 | <11.5 |
| Analog 3 | 3,5-Difluoro on Benzyl | 55 | 12.6 |
This data is for illustrative purposes only.
V. References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Li, Y., & Li, A. C. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
-
Yadav, M., Singhal, P., Goswami, S., & Shrivastav, P. S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]
-
Ulgen, M., Ozer, U., Kucukguzel, I., & Gorrod, J. W. (1997). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Drug Metabolism and Drug Interactions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
University of Kansas. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Ulgen, M., Yilmaz, F., Unsalan, S., & Gorrod, J. W. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions. Retrieved from [Link]
-
PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
PubMed. (2020, October 21). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. Retrieved from [Link]
-
Oxford Academic. (n.d.). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Retrieved from [Link]
-
PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Retrieved from [Link]
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- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
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- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Comparative analysis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one with other spirocyclic compounds
A Comparative Analysis of a Versatile Spirocyclic System Across Diverse Therapeutic Landscapes
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target specificity and optimized physicochemical properties.[1] This guide provides a detailed comparative analysis of derivatives of the 2,7-diazaspiro[3.5]nonane scaffold, a particularly versatile and privileged structure in modern drug discovery. While the specific compound 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is not extensively documented in publicly available literature, the broader class of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives has demonstrated remarkable potential across a spectrum of therapeutic areas. This analysis will focus on three key domains where this scaffold has proven to be of significant interest: antitubercular agents, sigma receptor modulators for neurological disorders, and covalent inhibitors of KRAS G12C for oncology.
The 2,7-Diazaspiro[3.5]nonane Core: A Gateway to Diverse Bioactivity
The 2,7-diazaspiro[3.5]nonane moiety is a bicyclic amine featuring a spirocyclic core that provides a rigid, three-dimensional framework.[2] This unique topology is instrumental in presenting appended pharmacophoric elements in a defined spatial orientation, facilitating high-affinity interactions with biological targets. The presence of two nitrogen atoms at the 2 and 7 positions offers convenient handles for synthetic diversification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3]
Comparative Analysis of 2,7-Diazaspiro[3.5]nonane Derivatives
This guide will now delve into a comparative analysis of 2,7-diazaspiro[3.5]nonane derivatives across three distinct therapeutic applications, supported by experimental data from peer-reviewed literature.
Antitubercular Activity: Potent Inhibitors of DprE1
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents.[4] Derivatives of 2,7-diazaspiro[3.5]nonane have emerged as a promising class of antitubercular drugs, primarily through their potent inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2]
A notable example is a series of benzothiazinones (BTZs) incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety. These compounds have demonstrated exceptional in vitro activity against both drug-sensitive and MDR-Mtb strains.[5] For instance, compound B2 , a lead compound from a recent study, exhibited a minimum inhibitory concentration (MIC) of less than 0.01 µg/mL against the H37Rv strain of Mtb.[4] Further optimization led to the identification of its R-enantiomer, B2-1 , as the more active form.[4]
| Compound | Target | Mtb Strain | MIC (µg/mL) | Reference |
| B2 | DprE1 | H37Rv | < 0.01 | [4] |
| B2-1 (R-enantiomer of B2) | DprE1 | H37Rv | < 0.01 | [4] |
| PBTZ169 (Comparator) | DprE1 | H37Rv | Not specified, but B2 is noted to have better PK profiles | [5] |
The excellent potency of these compounds is attributed to the unique conformation imparted by the spirocyclic core, which facilitates optimal binding to the DprE1 enzyme.[4] Furthermore, some of these derivatives have shown favorable pharmacokinetic profiles, suggesting their potential for further development as clinical candidates.[4]
Sigma Receptor Modulation: Targeting Neurological Disorders
Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[6] The 2,7-diazaspiro[3.5]nonane scaffold has been identified as a privileged structure for the development of potent and selective sigma receptor ligands.[2]
Several studies have explored the structure-activity relationships of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor modulators. For example, compounds containing two basic nitrogen atoms within this scaffold have demonstrated low nanomolar affinity for the σ1 receptor, with a notable preference over the σ2 subtype.[7] The binding affinity can be fine-tuned by modifying the substituents on the nitrogen atoms.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 4b (AD186) | 2.7 | 27 | 10 | [6][7] |
| 4c | 3.5 | Not specified | Not specified | [7] |
| 5b (AB21) | 13 | 102 | 7.8 | [6] |
The data indicates that subtle structural modifications on the 2,7-diazaspiro[3.5]nonane core can significantly impact both the affinity and selectivity for sigma receptor subtypes. This tunability makes the scaffold an attractive starting point for the design of targeted therapies for various neurological disorders.
KRAS G12C Inhibition: A New Frontier in Oncology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[8] The G12C mutation, in particular, has been a challenging target for therapeutic intervention. Recently, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has been reported as potent covalent inhibitors of KRAS G12C.[8]
These compounds utilize a covalent mechanism of action, where an acryloyl moiety forms an irreversible bond with the cysteine residue of the mutated KRAS protein. The 2,7-diazaspiro[3.5]nonane scaffold plays a crucial role in positioning the reactive "warhead" for optimal interaction with the target protein.
A lead compound from this series, 7b , demonstrated potent inhibition of KRAS G12C and exhibited favorable metabolic stability.[8] Furthermore, it showed a dose-dependent antitumor effect in a xenograft mouse model.[8]
| Compound | Target | Assay | IC50 (nM) | Reference |
| 7b | KRAS G12C | Not specified | Potent (specific value not provided in abstract) | [8] |
| 5c (Lead compound) | KRAS G12C | Not specified | Potent (specific value not provided in abstract) | [8] |
The discovery of these spirocyclic KRAS G12C inhibitors highlights the adaptability of the 2,7-diazaspiro[3.5]nonane scaffold to entirely new therapeutic areas and mechanisms of action.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of the 2,7-Diazaspiro[3.5]nonane Core
A general synthesis for the 2,7-diazaspiro[3.5]nonane core involves a multi-step process, often starting from commercially available materials. While specific reaction conditions may vary, a representative synthetic workflow is outlined below.
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A Comparative Efficacy Analysis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones Against Existing Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of drug-resistant mycobacterial infections necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a detailed comparative analysis of a promising new class of compounds, exemplified by 2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones, against established first- and second-line drugs for Mycobacterium tuberculosis (Mtb) and challenging nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus.
Introduction: The Challenge of Mycobacterial Pathogens
Mycobacterial infections, particularly tuberculosis (TB), remain a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of standard first-line therapies, which include isoniazid, rifampicin, pyrazinamide, and ethambutol[1][2][3]. Concurrently, infections caused by NTM, once considered rare, are increasing in prevalence. M. abscessus, in particular, is notoriously difficult to treat due to its intrinsic resistance to a wide range of antibiotics, requiring prolonged, multi-drug regimens that are often poorly tolerated and have suboptimal outcomes[4][5][6].
This landscape drives the urgent need for new chemical entities that can overcome existing resistance mechanisms and offer broad-spectrum activity. One such promising area of research is the targeting of novel, essential pathways in mycobacterial physiology.
Profile of a Novel Drug Candidate: 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone (B2-1)
Recent drug discovery efforts have identified a novel benzothiazinone derivative featuring a 2-Benzyl-2,7-diazaspiro[3.5]nonane scaffold. A lead R-enantiomer from this series, referred to here as B2-1 , has demonstrated exceptional potency against both Mtb and clinically relevant NTM strains.
Mechanism of Action: Targeting DprE1
The primary molecular target of B2-1 and other benzothiazinones is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[7][8][9] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes a crucial epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of two essential cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[7][10]
Inhibition of DprE1 disrupts the synthesis of these vital structural components, leading to a loss of cell wall integrity and ultimately, bacterial death.[8][10] This mechanism is distinct from all current first-line TB drugs. The covalent inhibition of DprE1 by compounds like B2-1 offers a potent and durable bactericidal effect.[11][12][13] The novelty of this target is a key strategic advantage, as there is no pre-existing clinical resistance to DprE1 inhibitors.
Comparative Efficacy: B2-1 vs. Standard-of-Care Drugs
The efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The lower the MIC value, the more potent the compound.
Performance Against M. tuberculosis
First-line anti-TB drugs primarily target distinct cellular processes:
-
Isoniazid : A prodrug that, once activated, inhibits the synthesis of mycolic acids, another key component of the cell wall.[14][15][16][17]
-
Rifampicin : Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[18][19][20][21][22]
-
Ethambutol : Inhibits arabinosyl transferases, enzymes also involved in arabinogalactan synthesis, but at a different step than DprE1.[23][][25][26][27]
The novel compound B2-1 exhibits exceptional potency against Mtb, with MIC values significantly lower than those of the standard first-line agents.
Performance Against M. abscessus
M. abscessus presents a greater therapeutic challenge due to its high intrinsic drug resistance. Standard treatment often involves a multi-drug regimen including:
-
Clarithromycin : A macrolide that inhibits protein synthesis by binding to the 50S ribosomal subunit. However, its effectiveness is often limited by inducible resistance mediated by the erm(41) gene.[28][29][30][31]
-
Amikacin : An aminoglycoside that also inhibits protein synthesis by binding to the 30S ribosomal subunit.[5][32][33][34][35]
-
Cefoxitin : A β-lactam antibiotic that inhibits cell wall synthesis by binding to penicillin-binding proteins.[36][37][38][39][40]
Notably, B2-1 maintains potent activity against NTM strains like M. abscessus, which are often resistant to standard TB drugs. This broad-spectrum activity is a significant advantage. Mechanistic studies suggest that B2-1's interaction with a highly conserved aspartate residue in the M. abscessus DprE1 enzyme underpins this effectiveness.
Table 1: Comparative In Vitro Efficacy (MIC) of B2-1 and Existing Drugs
| Compound | Target Organism | Mechanism of Action | Typical MIC Range (µg/mL) |
| B2-1 (Novel Compound) | M. tuberculosis | DprE1 Inhibition (Cell Wall) | < 0.01 |
| Isoniazid | M. tuberculosis | Mycolic Acid Synthesis (Cell Wall) | 0.02 - 0.2 |
| Rifampicin | M. tuberculosis | RNA Polymerase (Transcription) | 0.05 - 0.5 |
| Ethambutol | M. tuberculosis | Arabinosyl Transferase (Cell Wall) | 0.5 - 2.0 |
| B2-1 (Novel Compound) | M. abscessus | DprE1 Inhibition (Cell Wall) | < 0.03 - 2.5 |
| Clarithromycin | M. abscessus | 50S Ribosome (Protein Synthesis) | 0.25 - >256 (due to inducible resistance)[30] |
| Amikacin | M. abscessus | 30S Ribosome (Protein Synthesis) | 2 - 32[34] |
| Cefoxitin | M. abscessus | Penicillin-Binding Proteins (Cell Wall) | 8 - 32[38][39] |
Note: MIC values are representative ranges compiled from literature and can vary based on specific strains and testing conditions.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized methodologies must be employed. The determination of MIC is a foundational experiment in antimicrobial drug discovery.
Protocol: Broth Microdilution MIC Assay
This protocol describes the standard method for determining the MIC of a compound against mycobacteria. The causality behind this choice is its ability to provide a quantitative measure of potency (the MIC value) in a high-throughput format, allowing for the screening and comparison of multiple compounds simultaneously.
-
Preparation of Bacterial Inoculum:
-
Culture mycobacteria (e.g., M. tuberculosis H37Rv or M. abscessus) in appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension turbidity to a 0.5 McFarland standard. This is a critical step to standardize the number of bacteria in the inoculum, ensuring consistency across experiments.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compound (e.g., B2-1) and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to create a range of concentrations. This systematic dilution is essential to pinpoint the lowest concentration that inhibits growth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate. These controls are self-validating; the positive control must show growth, and the negative control must remain clear for the assay to be valid.
-
Seal the plates and incubate at 37°C. Incubation times vary by species: 7-14 days for M. tuberculosis, and 3-5 days for M. abscessus.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest drug concentration in which there is no visible growth.
-
For more quantitative analysis, a growth indicator like Resazurin can be added, which changes color in the presence of viable, metabolically active cells.
-
Conclusion and Future Directions
The 2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivative B2-1 represents a significant advancement in the search for new antimycobacterial agents. Its objective superiority, as demonstrated by markedly lower MIC values, stems from several key factors:
-
Novel Mechanism of Action: Targeting DprE1 circumvents existing resistance mechanisms that affect current first- and second-line drugs.
-
Exceptional Potency: It exhibits nanomolar potency against M. tuberculosis, surpassing the efficacy of standard drugs.
-
Broad-Spectrum Activity: Crucially, it maintains high activity against notoriously drug-resistant NTM like M. abscessus, a feature lacking in many current anti-TB agents.
The data strongly support the continued development of this compound class. Further research should focus on in vivo efficacy studies in animal models, comprehensive safety and toxicology profiling, and pharmacokinetic/pharmacodynamic (PK/PD) characterization to optimize dosing for clinical trials. The unique spirocyclic scaffold and potent DprE1 inhibition position these compounds as a leading next-generation therapeutic strategy to combat the global health threat of mycobacterial diseases.
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A Comparative Guide to the In Vivo Efficacy of 2,7-Diazaspiro[3.5]nonane Derivatives in Xenograft Models
This guide provides a comprehensive analysis of the in vivo efficacy of a novel class of therapeutic agents, the 2,7-diazaspiro[3.5]nonane derivatives, within relevant preclinical xenograft models. Due to the limited public data on the specific compound 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one in oncology xenograft models, this guide will focus on a prominent and structurally related derivative, Revumenib, a potent menin-Mixed Lineage Leukemia (MLL) inhibitor. This compound serves as a representative example of the therapeutic potential of the 2,7-diazaspiro[3.5]nonane scaffold in oncology.
We will objectively compare its preclinical performance with a standard-of-care agent for Acute Myeloid Leukemia (AML), providing supporting experimental data and detailed protocols to enable researchers to design and execute similar in vivo studies.
Introduction to the 2,7-Diazaspiro[3.5]nonane Scaffold in Oncology
The 2,7-diazaspiro[3.5]nonane scaffold is a unique, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its rigid conformation and distinct exit vectors offer the potential for high-potency and selective interactions with biological targets. While derivatives have been explored for various therapeutic areas, a key application has emerged in oncology, particularly in the development of inhibitors targeting protein-protein interactions crucial for cancer cell survival and proliferation.
One of the most promising applications of this scaffold is in the development of menin-MLL inhibitors. The interaction between menin and MLL is a critical driver in a subset of acute leukemias, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c).[1][2][3] By disrupting this interaction, compounds containing the 2,7-diazaspiro[3.5]nonane core, such as Revumenib, have shown the ability to induce differentiation and apoptosis in leukemia cells, leading to significant anti-tumor activity in preclinical models.[4][5]
Comparative In Vivo Efficacy in an AML Xenograft Model
This section compares the in vivo efficacy of a representative 2,7-diazaspiro[3.5]nonane derivative (Compound A, modeled after Revumenib) with a standard-of-care chemotherapy agent, Cytarabine, in a patient-derived xenograft (PDX) model of MLL-rearranged Acute Myeloid Leukemia.
Experimental Design Rationale
The choice of a PDX model is critical for clinical relevance, as these models are known to better recapitulate the heterogeneity and molecular characteristics of a patient's tumor compared to traditional cell line-derived xenografts.[6][7][8] An MLL-rearranged AML model is selected based on the known mechanism of action of menin-MLL inhibitors.[1][2] Cytarabine is chosen as a comparator as it is a cornerstone of AML treatment.
Data Summary
The following table summarizes representative data from a hypothetical study designed to evaluate the in vivo efficacy of Compound A compared to Cytarabine.
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +2% |
| Compound A | 50 mg/kg, daily, p.o. | 350 ± 75 | 76.7% | -3% |
| Cytarabine | 20 mg/kg, daily, i.p. (5 days on, 2 days off) | 800 ± 150 | 46.7% | -8% |
Key Observations:
-
Superior Anti-Tumor Activity: Compound A demonstrates significantly higher tumor growth inhibition compared to Cytarabine in this MLL-rearranged AML PDX model.
-
Favorable Tolerability: Compound A is associated with minimal body weight loss, suggesting better tolerability compared to the cytotoxic effects of Cytarabine.
-
Oral Bioavailability: The oral administration of Compound A is a significant advantage over the intraperitoneal route required for Cytarabine in this preclinical setting, indicating potential for a more convenient clinical dosing regimen.
Experimental Protocol: In Vivo Efficacy Study in an AML PDX Model
This protocol provides a detailed methodology for conducting an in vivo efficacy study to evaluate a novel 2,7-diazaspiro[3.5]nonane derivative in an AML PDX model.
Cell Preparation and Implantation
-
Cell Source: Obtain cryopreserved primary human AML cells with a confirmed MLL rearrangement from a reputable biobank.
-
Thawing and Viability: Rapidly thaw cells in a 37°C water bath and assess viability using Trypan Blue exclusion. A viability of >90% is recommended.
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice, which are optimal for engrafting human hematopoietic cells.[9]
-
Implantation: Intravenously inject 1 x 10^6 viable AML cells in 100 µL of sterile PBS into the tail vein of each mouse.
Tumor Engraftment and Monitoring
-
Engraftment Confirmation: Monitor for signs of leukemia development (e.g., weight loss, ruffled fur, hind limb paralysis). At 3-4 weeks post-implantation, collect peripheral blood to quantify human CD45+ cells by flow cytometry to confirm engraftment.
-
Randomization: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups.
Drug Formulation and Administration
-
Compound A Formulation: Based on its physicochemical properties, formulate Compound A for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Cytarabine Formulation: Dissolve Cytarabine in sterile saline for intraperitoneal injection.
-
Dosing: Administer treatments according to the schedules outlined in the data table.
Efficacy and Toxicity Assessment
-
Tumor Burden Monitoring: Monitor tumor burden weekly by quantifying hCD45+ cells in peripheral blood via flow cytometry.
-
Body Weight and Clinical Observations: Record body weight twice weekly and perform daily clinical observations to assess toxicity.
-
Endpoint: The study endpoint is typically defined by a predetermined tumor burden in the control group, significant body weight loss (>20%), or signs of severe illness.
-
Tissue Collection: At the endpoint, humanely euthanize mice and collect bone marrow, spleen, and liver for further analysis (e.g., histology, flow cytometry for hCD45+ cells).
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Simplified Menin-MLL signaling pathway and the inhibitory action of Compound A.
Conclusion and Future Directions
The 2,7-diazaspiro[3.5]nonane scaffold represents a promising framework for the development of targeted cancer therapeutics. As exemplified by the preclinical data for menin-MLL inhibitors like Revumenib, derivatives of this scaffold can exhibit potent and selective in vivo anti-tumor activity with favorable tolerability profiles. [5]The provided experimental protocol offers a robust methodology for researchers to evaluate the in vivo efficacy of novel compounds in clinically relevant xenograft models.
Future studies should focus on exploring the efficacy of this class of compounds in a broader range of hematological and solid tumor xenograft models, investigating potential mechanisms of resistance, and evaluating combination therapies to further enhance their anti-cancer activity.
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Borkin, D. et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]
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Stein, E. M. et al. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer Cell, 36(6), 660-673.e11. [Link]
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A Comparative Guide to the ADME-Tox Profiling of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Derivatives
Introduction: The Strategic Importance of Early ADME-Tox Assessment
In modern drug discovery, the mantra "fail early, fail cheap" underscores the critical need to identify and discard unpromising drug candidates before they consume significant resources.[1] A primary reason for late-stage clinical trial failures is an unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[2] Therefore, a robust and early assessment of these properties is not merely a screening step but a foundational pillar of any successful drug development program.[3][4]
The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has emerged as a promising framework in medicinal chemistry, with recent studies on similar structures demonstrating potent biological activity, such as broad-spectrum antimycobacterial effects.[5] However, the biological efficacy of these novel derivatives is only one part of the equation. Their potential as therapeutic agents hinges on their ability to reach the target site in sufficient concentration without causing undue toxicity—the essence of ADME-Tox profiling.
This guide provides a comprehensive comparison of methodologies for profiling novel 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one derivatives. We will explore a tiered approach, beginning with predictive in silico models and progressing to definitive in vitro assays. By comparing two hypothetical derivatives, Derivative A and Derivative B , against a benchmark compound, we will illustrate how to interpret experimental data to guide lead optimization and select candidates with the highest probability of clinical success.
The ADME-Tox Screening Cascade: A Strategic Workflow
A tiered or cascaded approach to ADME-Tox screening is essential for efficient resource allocation.[6] Early-stage, high-throughput assays are used to filter large numbers of compounds, with more complex, lower-throughput assays reserved for the most promising candidates.
Caption: Workflow for the liver microsomal metabolic stability assay.
-
Prepare Reagents: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a NADPH regenerating system solution. [7]2. Prepare Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), HLM suspension (to a final protein concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM). [8]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH solution to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation. [7]5. Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction. [8]6. Sample Processing: Centrifuge the termination plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (Clint). [7] Table 3: Comparative Metabolic Stability Data (HLM)
| Compound | t½ (min) | Clint (µL/min/mg) | Stability Classification |
| Derivative A | 18.5 | 74.8 | Moderate |
| Derivative B | > 60 | < 23.1 | High |
| Benchmark (Verapamil) | 12.3 | 112.7 | Low |
| High Stability Control (Warfarin) | > 60 | < 23.1 | High |
Interpretation:
-
Derivative B is highly stable, suggesting it is not readily metabolized by Phase I enzymes. This could lead to a long in vivo half-life.
-
Derivative A shows moderate stability. While not as stable as Derivative B, its clearance is still significantly lower than the rapidly metabolized benchmark, Verapamil, suggesting an acceptable pharmacokinetic profile.
Part 3: The Safety Assessment - In Vitro Toxicology
Early identification of toxicity liabilities is paramount. Key toxicities that frequently derail drug candidates include general cytotoxicity and specific organ toxicities, with cardiotoxicity being a major focus for regulatory agencies. [9]
General Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12]The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. [13] Causality Behind the Choice: The MTT assay is chosen for its simplicity, robustness, and suitability for high-throughput screening. [10]By testing against a common cell line like HepG2 (a human liver carcinoma cell line), we can get an early indication of potential hepatotoxicity, a common reason for drug failure.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. [14]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
Add MTT Reagent: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [10][13]4. Solubilize Formazan: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals. [14]Shake the plate for 15 minutes to ensure complete dissolution. [10]5. Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Cardiotoxicity - hERG Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability as it can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. [9][15]Consequently, assessing hERG inhibition is a regulatory requirement and a critical checkpoint in drug discovery. [9] Causality Behind the Choice: While several methods exist, automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition. [15]It provides a direct functional measure of the ion channel current and delivers high-quality, sensitive data comparable to traditional manual patch-clamp but with much higher throughput. [15]This assay directly addresses the safety concern flagged by the in silico model for Derivative B.
Table 4: Comparative In Vitro Toxicology Data
| Compound | Cytotoxicity IC₅₀ (HepG2, µM) | hERG Inhibition IC₅₀ (µM) |
| Derivative A | > 100 | 45.2 |
| Derivative B | 85.6 | 2.1 |
| Benchmark (Verapamil) | 25.1 | 0.8 |
Interpretation:
-
Derivative A demonstrates an excellent safety profile. It is not cytotoxic at high concentrations and has a weak inhibitory effect on the hERG channel, indicating a low risk for cardiotoxicity.
-
Derivative B confirms the in silico prediction. While its general cytotoxicity is acceptable, its potent inhibition of the hERG channel (IC₅₀ = 2.1 µM) is a significant liability. A therapeutic window (hERG IC₅₀ / efficacious concentration) of at least 30-fold is generally desired. Unless the compound is extremely potent in its primary biological activity, this hERG finding would likely halt its development or trigger a significant medicinal chemistry effort to mitigate this risk.
Conclusion: Synthesizing the Data for Decision-Making
This comparative guide demonstrates a logical, tiered approach to ADME-Tox profiling. By integrating predictive in silico tools with robust in vitro assays, we can build a comprehensive understanding of a compound's drug-like properties.
| Feature | Derivative A | Derivative B | Decision |
| Absorption | High Permeability | Medium Permeability | Derivative A is superior. |
| Metabolism | Moderate Stability | High Stability | Both are acceptable; profile depends on desired dosing regimen. |
| Cytotoxicity | Low Risk (>100 µM) | Low Risk (85.6 µM) | Both are acceptable. |
| Cardiotoxicity | Low Risk (45.2 µM) | High Risk (2.1 µM) | Derivative A is clearly superior and safer. |
Based on this comprehensive profile, Derivative A emerges as the far more promising lead candidate. It combines good permeability with an acceptable metabolic stability and, most importantly, a clean safety profile with a low risk of cardiotoxicity. Derivative B , despite its high metabolic stability, carries a significant hERG liability that makes it a much riskier candidate to advance.
The next logical step for Derivative A would be to confirm its ADME properties in more complex systems (e.g., Caco-2 for efflux, hepatocyte stability for Phase II metabolism) before progressing to in vivo pharmacokinetic studies in animal models. This systematic, data-driven approach ensures that only the most viable candidates, with the highest probability of success, move forward in the drug discovery pipeline.
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A Comprehensive Guide to Benchmarking the Safety and Toxicity of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the safety and toxicity profile of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one compounds. This class of molecules has shown promise in various therapeutic areas, including as antimycobacterial agents.[1][2] However, a thorough understanding of their safety profile is paramount for their advancement as potential drug candidates. This guide will delve into a multi-tiered assessment strategy, encompassing in silico, in vitro, and in vivo methodologies, to build a robust safety profile and enable objective comparison with alternative compounds.
Introduction to this compound Compounds and the Imperative for Safety Profiling
The 2,7-diazaspiro[3.5]nonane scaffold is an increasingly popular motif in medicinal chemistry due to its rigid, three-dimensional structure which can enhance binding affinity and selectivity for biological targets.[3] Derivatives of this scaffold have demonstrated potent biological activity, including against drug-resistant strains of Mycobacterium tuberculosis.[1][2] Specifically, this compound benzothiazinones have emerged as promising leads with good safety and oral pharmacokinetic profiles reported for some analogs.[1]
Despite these promising attributes, the introduction of any novel chemical entity into the drug development pipeline necessitates a rigorous evaluation of its potential toxicity. Early and comprehensive safety and toxicity testing is crucial to de-risk projects, avoid late-stage failures, and ensure patient safety. This guide provides a systematic approach to this critical aspect of drug discovery.
A Tiered Approach to Safety and Toxicity Assessment
A hierarchical approach to safety assessment, starting with computational and high-throughput in vitro assays and progressing to more complex in vivo studies, is both resource-efficient and ethically responsible. This strategy allows for early identification of potential liabilities and informs the decision-making process for further development.
Caption: A tiered workflow for the safety and toxicity assessment of novel compounds.
Part 1: In Vitro Safety Profiling
In vitro assays are the cornerstone of early safety assessment, providing rapid and cost-effective data on a compound's potential liabilities.
General Cytotoxicity
Rationale: The initial step in any toxicity assessment is to determine the concentration at which a compound elicits general cellular toxicity. This provides a therapeutic window and helps in dose selection for subsequent, more specific assays. The MTT assay is a widely used colorimetric method to assess cell viability.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the this compound compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[5][6] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[7][8]
Experimental Protocol: Ames Test
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).[7]
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the selected bacterial strain, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for metabolic activation) or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: A simplified workflow for the Ames test.
Cardiotoxicity: hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias, specifically QT prolongation.[9] Therefore, assessing the potential of a compound to block the hERG channel is a critical step in safety profiling.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[10]
-
Current Measurement: Measure the hERG tail current in the presence and absence of the compound using an automated patch-clamp system.
-
Data Analysis: Calculate the percentage of hERG channel inhibition and determine the IC50 value.
Part 2: Comparative Analysis with Structurally Related Compounds
While specific toxicity data for this compound is not extensively available in the public domain, we can draw valuable insights from publicly available data on other spirocyclic compounds that have progressed to clinical trials. This comparative analysis helps to highlight potential class-related toxicities and underscores the importance of the recommended assays.
Table 1: Comparative Safety Profile of Spirocyclic Compounds
| Compound Class | Known or Potential Safety Concerns | Recommended Key Safety Assays | Supporting Evidence |
| This compound | Potential for cardiotoxicity (QTc prolongation) and other off-target effects. | hERG assay, comprehensive in vitro pharmacology panel, in vivo cardiovascular safety studies. | The 2,7-diazaspiro[3.5]nonane moiety is present in compounds with known cardiac effects. |
| Revumenib | Differentiation syndrome, QTc interval prolongation, febrile neutropenia, liver enzyme elevations. | hERG assay, myelotoxicity assays, regular ECG and liver function monitoring in clinical trials. | FDA-approved drug with a known safety profile.[11][12][13] |
| FHD-609 | QTc prolongation (Grade 4). | hERG assay, detailed cardiovascular safety pharmacology studies. | Clinical trial data reported a partial clinical hold due to cardiac toxicity.[14][15][16][17][18] |
Part 3: In Vivo Acute Systemic Toxicity
Rationale: In vivo studies in animal models are essential to understand the overall toxicity of a compound in a whole organism. The acute oral toxicity study (OECD 423) is a stepwise procedure that provides information on the potential hazard of a substance and allows for its classification.[19][20][21][22][23]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Model: Use female rats (e.g., Wistar or Sprague-Dawley).
-
Dosing:
-
Start with a single animal at a starting dose of 300 mg/kg (or a lower dose if toxicity is expected).
-
Administer the compound by oral gavage.
-
-
Observation:
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, dose two additional animals at the same dose.
-
If the animal dies, dose the next animal at a lower dose level.
-
-
Endpoint: The study is complete when a dose level is identified that causes mortality in 2 out of 3 animals or no mortality is observed at the highest dose level (2000 mg/kg).
-
Data Collection: Record clinical signs, body weight changes, and any macroscopic findings at necropsy.
Conclusion
The safety and toxicity assessment of this compound compounds requires a systematic and multi-faceted approach. This guide provides a foundational framework for conducting a thorough preclinical safety evaluation. By employing the described in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive safety profile, identify potential liabilities early in the drug discovery process, and make informed decisions about the future development of this promising class of compounds. The comparative analysis with other spirocyclic compounds highlights the importance of diligent cardiovascular safety assessment. Adherence to these principles of scientific integrity and rigorous experimental design will ultimately contribute to the development of safer and more effective medicines.
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Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. (2024, November 25). PLOS One. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
As researchers and drug development professionals, our work with novel chemical entities like 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the foundation of safe handling and disposal. While specific toxicological data for this compound is not extensively published, data from structurally similar diazaspiro compounds provides a reliable basis for risk assessment. The primary hazards are associated with acute toxicity, irritation, and potential for respiratory effects.[2][3]
Table 1: Hazard Profile of Structurally Similar Diazaspiro Compounds
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can cause significant harm. This underscores the need for strict hygiene practices and banning of eating or drinking in the lab.[2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to skin irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2][3] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant eye irritation upon contact, making proper eye protection mandatory.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[2] |
Furthermore, as a nitrogen-containing heterocyclic compound, its environmental fate must be considered. Such compounds can be persistent and pose risks to aquatic ecosystems if not disposed of correctly.[4] Therefore, release into drains or the general environment is strictly prohibited.[2]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Before beginning any process that will generate waste, ensuring the proper safety measures are in place is critical.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE must be worn when handling this compound in any form (pure compound, solutions, or contaminated materials):
-
Eye Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles that conform to EU EN166 or US NIOSH standards.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (if safe to do so).
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or diatomite.[3]
-
Collect and Containerize: Carefully pick up the absorbent material and spilled substance and place it into a suitable, sealable container for hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.[2] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department, following local protocols.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[6] It should never be disposed of in the regular trash or poured down the drain.
Experimental Protocol: Waste Collection and Disposal
-
Waste Characterization: Identify the waste stream. This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, absorbent paper).
-
-
Select a Compatible Waste Container:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, screw-on cap.[6][7]
-
For liquid waste, use a designated solvent waste container (e.g., a 4L or 10L container provided by your EH&S office).[8] Do not fill liquid containers beyond 80% capacity to allow for expansion.[9]
-
For solid waste (including contaminated debris), use a dedicated solid waste container, such as a sturdy, sealable pail or a double-bagged, puncture-resistant bag clearly marked for solid chemical waste.
-
-
Waste Segregation:
-
Labeling the Waste Container:
-
Properly label the container before adding any waste. The label must include:
-
-
Accumulation and Storage:
-
Keep waste containers closed at all times except when adding waste.[7] Do not leave a funnel in the container.
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[7]
-
The SAA must be a secondary containment unit (e.g., a spill tray) to capture any potential leaks.
-
-
Arranging for Final Disposal:
-
Once the waste container is full (or within 12 months of the first addition), submit a request for collection to your institution's EH&S department or a licensed hazardous waste management contractor.[6]
-
The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is the most environmentally sound method for destroying organic chemical waste.[10]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- This compound Product Page. Sigma-Aldrich.
- Safety Data Sheet - 2-Benzyl-2-azaspiro[3.5]nonan-7-one. Angene Chemical.
- Safety Data Sheet - Benzyl 2-oxo-7-azaspiro[3.
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
- Safety Data Sheet - Benzyl chloride, stabilized. Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety D
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Safety D
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- NIH Waste Disposal Guide 2022.
- Chemical Waste Management Procedure. Faculty of Veterinary Medicine.
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Personal protective equipment for handling 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Comprehensive Safety and Handling Guide: 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of this compound. As a novel or specialized chemical entity, specific safety data may not be extensively published. Therefore, this protocol is grounded in a risk-based approach, treating the compound as potentially hazardous and drawing from best practices for handling analogous chemical structures.
The core principle of this guide is to empower you, the researcher, to work safely and effectively. We will not just list procedures; we will explain the rationale behind them, ensuring a deep, intuitive understanding of the safety measures you are implementing.
Hazard Analysis: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential hazards from its constituent chemical moieties. This proactive analysis is the cornerstone of safe laboratory practice when dealing with new chemical entities.
-
Diazaspiro[3.5]nonane Core: The spirocyclic nature of this compound introduces ring strain, which could potentially lead to unexpected reactivity under certain conditions.
-
Lactam Functionality: The 1-one position indicates a lactam, a cyclic amide. While amides are generally of moderate toxicity, they can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Benzyl Protecting Group: The N-benzyl group is a common feature in synthetic chemistry. While benzyl compounds themselves are typically of low toxicity, they can influence the overall lipophilicity and absorption characteristics of the molecule.
-
Secondary Amine: The presence of a secondary amine in the diazaspiro structure suggests the potential for skin and respiratory irritation. Amines can also be sensitizers, meaning repeated exposure could lead to an allergic reaction.
Based on this structural assessment, we will proceed with the assumption that this compound is a potential irritant, sensitizer, and may have unknown toxicity. Therefore, engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against dermal absorption and incidental contact. Double-gloving is recommended for extended handling or when working with solutions. |
| Eyes | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Body | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | A properly functioning fume hood is the primary engineering control to prevent inhalation of any dust or vapors. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring the integrity of your research.
Handling and Weighing
-
Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh paper, and solvent-resistant containers, readily available.
-
Donning PPE: Put on your lab coat, safety glasses, and a single pair of nitrile gloves.
-
Weighing: Perform all weighing operations within the fume hood. Use a microbalance with a draft shield if available to minimize air currents.
-
Transfer: Carefully transfer the weighed solid to your reaction vessel or container. Avoid creating dust. If any material is spilled, proceed to the spill cleanup protocol immediately.
-
Glove Change: After handling the solid, remove and discard your gloves in the designated solid waste container. Don a fresh pair of gloves before proceeding.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs. Be aware of the hazards associated with the chosen solvent and ensure your PPE is compatible.
-
Dissolution: Add the solvent to the vessel containing the solid compound. If necessary, use gentle agitation (e.g., a magnetic stir bar) to aid dissolution.
-
Transfer: If the solution needs to be transferred, use a pipette or syringe. Avoid pouring to minimize the risk of splashing.
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound, including weigh paper, gloves, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. Being prepared is key to a safe outcome.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
This comprehensive guide is designed to provide you with the necessary information to handle this compound safely and effectively. By understanding the potential hazards and adhering to these protocols, you can minimize your risk and focus on your research. Always consult your institution's specific safety guidelines and do not hesitate to seek advice from your safety officer.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
